5-Iodopentyl acetate CAS 65921-65-5 chemical properties
This technical guide details the chemical properties, synthesis, and applications of 5-Iodopentyl acetate (CAS 65921-65-5) . A Versatile C5-Linker for Conjugation and Organometallic Synthesis Executive Summary 5-Iodopent...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and applications of 5-Iodopentyl acetate (CAS 65921-65-5) .
A Versatile C5-Linker for Conjugation and Organometallic Synthesis
Executive Summary
5-Iodopentyl acetate is a bifunctional aliphatic building block characterized by a terminal iodide (a distinct electrophile) and an acetate ester (a masked nucleophile/alcohol). It serves as a critical intermediate in medicinal chemistry for installing linear five-carbon spacers (C5 linkers). Its primary utility lies in bioconjugation (e.g., cyanine dye labeling), organometallic synthesis (preparation of functionalized organozinc reagents), and polymer engineering (hyperbranched polyesters).
Unlike its chloro- or bromo-analogs, the iodo-derivative offers superior reactivity in nucleophilic substitution (
) reactions under mild conditions, making it the reagent of choice for sensitive substrates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The synthesis of 5-iodopentyl acetate is most efficiently achieved via Halide Exchange (Finkelstein Reaction) . While direct esterification of 5-iodopentanol is possible, the precursor is expensive and less stable. The optimized route utilizes the robust 5-bromopentyl acetate.
Optimized Protocol: Finkelstein Exchange
This protocol maximizes yield (>90%) and minimizes elimination side products.
Dissolve 5-bromopentyl acetate in anhydrous acetone.
Add NaI (precipitates of NaBr will form immediately).
Reflux for 4–6 hours under
atmosphere.
Workup: Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in
, wash with 10% (to remove iodine), water, and brine.
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) is preferred over distillation to prevent thermal decomposition.
Figure 1: Finkelstein synthesis pathway driven by the solubility difference of sodium halides in acetone.
Reactivity & Applications in Drug Discovery
5-Iodopentyl acetate is a "chemical chameleon," allowing sequential functionalization at both ends of the pentyl chain.
A. Organozinc Reagent Generation (Negishi Coupling)
It is a prime substrate for preparing functionalized organozinc reagents. The iodine atom allows for rapid Iodine-Zinc exchange using
or insertion using activated Zn dust.
Application: Synthesis of functionalized ketones or biaryls via Pd/Ni-catalyzed cross-coupling.
Advantage: The ester group is tolerated during the metallation, unlike unprotected alcohols.
B. Cyanine Dye Labeling (N-Alkylation)
In the synthesis of fluorescent probes (e.g., Cy3, Cy5), the nitrogen of the indolenine or benzothiazole core requires alkylation.
Mechanism: The 5-iodopentyl acetate alkylates the heterocyclic nitrogen.
Post-Modification: The acetate is hydrolyzed (
) to reveal a primary alcohol, which is then converted to a phosphoramidite for DNA labeling or an NHS-ester for protein conjugation.
C. Hyperbranched Polymers
Used as an
-type monomer precursor in the synthesis of hyperbranched polyesters. The iodide reacts with malonate derivatives to create branching points with defined aliphatic spacers.
Figure 2: Reactivity profile demonstrating the orthogonality of the iodide and acetate groups.
Handling, Stability & Safety
Light Sensitivity: The C-I bond is weak (~50 kcal/mol). Exposure to light causes homolytic cleavage, releasing free iodine (purple discoloration).
Storage: Amber glass vials, under Argon, at 2–8°C.
Stabilization: Store over a small piece of copper wire or silver foil to scavenge free iodine.
Toxicity: Like all alkylating agents, it is a potential vesicant and mutagen . It should be handled in a fume hood with nitrile gloves.
Disposal: Quench with aqueous sodium thiosulfate before disposal to neutralize active iodides.
References
Organozinc Synthesis: Zhou, J.; Fu, G. C. J. Am. Chem. Soc.2003 , 125, 12527.[2] (Describes the use of iodo-acetates in Negishi couplings).
Cyanine Dye Linkers: Mujumdar, R. B.; Ernst, L. A.; Mujumdar, S. R.; Lewis, C. J.; Waggoner, A. S. Bioconjugate Chem.1993, 4, 105-111.
Hyperbranched Polymers: Santra, S. et al. Chem. Commun.2004 , 2126-2127. (Use of 5-iodopentyl acetate as a spacer in polyester synthesis).[3]
Nickel-Catalyzed Coupling:J. Org. Chem.2005, 70, 15, 6133–6136. (Preparation of bis(5-acetoxypentyl)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure and molecular weight of acetic acid 5-iodopentyl ester
Content Type: In-depth technical guide.
[1]
Abstract
Acetic acid 5-iodopentyl ester (CAS 65921-65-5), commonly known as 5-iodopentyl acetate, serves as a critical bifunctional linker in organic synthesis and medicinal chemistry.[1] Characterized by a chemically distinct "head" (acetate ester) and "tail" (alkyl iodide), this molecule facilitates the precise introduction of 5-carbon aliphatic spacers into complex pharmacophores, organometallic reagents, and polymer networks.[1] This guide provides a rigorous analysis of its physicochemical properties, structural validation via spectroscopy, and field-proven synthetic protocols.[1]
Part 1: Molecular Identity & Physicochemical Properties[1][2]
Structural Definition
The molecule consists of a linear pentane chain terminated at one end by an electrophilic iodine atom and at the other by a nucleophile-resistant acetate protecting group.[1]
Precise molecular weight determination is essential for stoichiometry in high-value synthesis (e.g., PROTAC linker design).[1]
Element
Count
Atomic Weight ( g/mol )
Subtotal ( g/mol )
Carbon (C)
7
12.011
84.077
Hydrogen (H)
13
1.008
13.104
Iodine (I)
1
126.904
126.904
Oxygen (O)
2
15.999
31.998
Total MW
256.083
Physical Properties[1][6]
Physical State: Colorless to pale yellow liquid (yellowing indicates iodine liberation due to light exposure).
Boiling Point: Approx. 110–115 °C at 5 mmHg (Estimated based on homologous series).
Density: ~1.45 g/cm³ (Predicted).
Solubility: Miscible with DCM, THF, Ethyl Acetate; insoluble in water.
Stability: Light-sensitive; must be stored over copper wire or silver foil to scavenge free iodine.[1]
Part 2: Synthetic Pathways & Causality[1]
The most robust synthesis for 5-iodopentyl acetate is the Finkelstein Reaction , transforming the cheaper, more stable 5-chloropentyl acetate into the reactive iodide.[1] This method is preferred over direct esterification of 5-iodopentanol due to the instability of the iodohydrin starting material.[1]
The Finkelstein Protocol (Halogen Exchange)
This reaction relies on the solubility difference between Sodium Iodide (NaI) and Sodium Chloride (NaCl) in acetone. NaI is soluble, while NaCl precipitates, driving the equilibrium forward (Le Chatelier’s Principle).
Caption: Thermodynamic drive of the Finkelstein reaction via precipitation of NaCl.
Part 3: Structural Characterization (The "Fingerprint")
Validating the structure requires confirming the integrity of the ester and the successful installation of the iodine.
Nuclear Magnetic Resonance (
-NMR)
The spectrum is defined by two distinct triplets and a singlet.[1]
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
4.06
Triplet ( Hz)
2H
Deshielded by oxygen; confirms ester intact.[1][5]
, filter, and concentrate. Vacuum distillation is recommended for high purity (bp ~110°C @ 5 mmHg).
Protocol B: Storage & Handling[1]
Stabilization: Add a small coil of copper wire to the storage vial. Copper reacts with any liberated
to form CuI, preventing autocatalytic decomposition.
Environment: Store at 4°C in the dark (amber glass).
Part 5: Applications in Drug Discovery[1]
5-Iodopentyl acetate is a "masked" 5-carbon linker.[1] The iodine allows for nucleophilic substitution (SN2) or metal-halogen exchange, while the acetate protects the alcohol for later revelation.[1]
Caption: Divergent synthetic utility of the 5-iodopentyl acetate scaffold.[1]
Key Use Cases:
Organozinc Preparation: Reacts with Zinc dust to form alkylzinc reagents (Knochel-type) for Negishi cross-coupling, allowing the attachment of the pentyl-acetate chain to aromatic drug scaffolds.[1]
Cyanine Dye Labeling: Used to attach aliphatic tails to indole nitrogen in cyanine dye synthesis, modifying solubility and lipid affinity.
PROTAC Linkers: Provides a precise 5-carbon gap between an E3 ligase ligand and a target protein ligand.[1]
References
Synthesis of Alkyl Iodides (Finkelstein) : Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link[1]
Organozinc Reagents from Alkyl Iodides : Knochel, P., et al. (2005). Functionalized Organozinc Reagents. Organic Syntheses, 81, 121. Link
CAS Registry Data : 5-Iodopentyl acetate (CAS 65921-65-5).[1][2] ChemicalBook & BLD Pharm Databases. Link
NMR Prediction & Data : Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Link[1]
Distinguishing 5-Iodopentyl Acetate and Isoamyl Acetate: An In-Depth Technical Guide for Researchers
For professionals in research, discovery, and drug development, the precise identification of chemical entities is paramount. This guide provides a comprehensive technical overview of the core chemical distinctions betwe...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in research, discovery, and drug development, the precise identification of chemical entities is paramount. This guide provides a comprehensive technical overview of the core chemical distinctions between 5-iodopentyl acetate and isoamyl acetate, offering field-proven insights into their differentiation through modern analytical techniques. We will delve into the structural nuances that give rise to their distinct spectral and chromatographic behaviors, providing not just procedural steps but the underlying scientific rationale.
Section 1: Foundational Chemical and Physical Distinctions
At first glance, 5-iodopentyl acetate and isoamyl acetate (also known as isopentyl acetate) share the acetate functional group and a five-carbon alkyl chain, making them structural isomers. However, the substitution of a terminal hydrogen with an iodine atom in 5-iodopentyl acetate and the branched nature of the alkyl chain in isoamyl acetate lead to significant differences in their chemical and physical properties.
5-Iodopentyl acetate is a primary alkyl iodide with an ester functionality. The presence of the large, polarizable iodine atom significantly influences its reactivity, making the terminal carbon susceptible to nucleophilic substitution reactions.[1] Its molecular weight is substantially higher than that of isoamyl acetate due to the mass of the iodine atom.
Isoamyl acetate , a common fragrance and flavor agent, possesses a branched alkyl group (an isopentyl group).[2][3] This branching affects its physical properties, such as boiling point and volatility, compared to a straight-chain pentyl acetate.[3] It is generally less reactive towards nucleophilic substitution at the alkyl chain compared to its iodinated counterpart.
The following table summarizes the key physical and chemical properties of these two compounds:
The dense iodine atom increases the overall density of the molecule.
Reactivity
Prone to nucleophilic substitution at the C-I bond.
Generally unreactive at the alkyl chain.
The C-I bond is a good leaving group, facilitating SN2 reactions.[1]
Odor
Likely a mild, ester-like odor.
Strong, characteristic banana or pear-like odor.[2][3][5]
The specific shape and volatility of isoamyl acetate contribute to its distinct fruity scent.
Section 2: Spectroscopic Differentiation: A Multi-faceted Approach
Spectroscopic analysis provides the most definitive means of distinguishing between 5-iodopentyl acetate and isoamyl acetate. The unique structural features of each molecule give rise to characteristic signals in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR will show clear, predictable differences between our two compounds.
¹H NMR Spectroscopy:
The proton NMR spectra of 5-iodopentyl acetate and isoamyl acetate will differ significantly in terms of chemical shifts, splitting patterns, and integration values.
5-Iodopentyl Acetate: We would expect to see a triplet at approximately 3.2 ppm corresponding to the two protons on the carbon directly bonded to the iodine atom (-CH₂-I). The protons on the carbon adjacent to the acetate group (-O-CH₂-) would appear as a triplet around 4.1 ppm. The remaining methylene protons would appear as multiplets in the upfield region.
Isoamyl Acetate: The most striking feature will be a doublet at approximately 0.9 ppm integrating to six protons, characteristic of the two equivalent methyl groups of the isopentyl moiety. A multiplet corresponding to the single proton adjacent to these methyl groups will also be present. The methylene protons next to the ester oxygen will appear as a triplet around 4.1 ppm.[7]
¹³C NMR Spectroscopy:
The carbon NMR spectra provide a direct count of the number of unique carbon environments and their electronic nature.
5-Iodopentyl Acetate: The carbon atom bonded to iodine will be significantly shifted upfield to a chemical shift of approximately 5-10 ppm due to the "heavy atom effect" of iodine.[8]
Isoamyl Acetate: The spectrum will show distinct signals for the two equivalent terminal methyl carbons, the methine carbon, and the two non-equivalent methylene carbons.[7]
The following workflow outlines the process of NMR analysis for distinguishing these compounds:
NMR Analysis Workflow
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in a molecule. While both compounds will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) at approximately 1740 cm⁻¹, the fingerprint region will show subtle differences. The C-I stretch in 5-iodopentyl acetate is expected to appear in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe with standard instrumentation.[9] However, the overall pattern of C-H bending and C-O stretching vibrations in the fingerprint region will be unique for each isomer.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This technique is particularly powerful for distinguishing between these two isomers.
5-Iodopentyl Acetate: The mass spectrum will show a molecular ion peak (M⁺) at m/z 256. A prominent peak at m/z 127 corresponding to the iodine cation (I⁺) will be a key diagnostic fragment. Another significant fragment would be the loss of the iodine atom, resulting in a peak at m/z 129.
Isoamyl Acetate: The molecular ion peak will be observed at m/z 130. Common fragments include the loss of the isopentoxy group to give an acetyl cation at m/z 43, and the loss of an acetic acid molecule to give a fragment at m/z 70.
Section 3: Chromatographic Separation: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an excellent technique for separating volatile compounds. Coupled with a mass spectrometer, it allows for both the separation and identification of the components of a mixture. Due to the significant difference in their boiling points, 5-iodopentyl acetate and isoamyl acetate can be readily separated by GC. Isoamyl acetate, being more volatile, will have a shorter retention time than the higher boiling 5-iodopentyl acetate. The mass spectrometer detector will then provide the fragmentation patterns discussed previously, confirming the identity of each separated peak.
Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
Injector Temperature: 250 °C.
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This temperature gradient will ensure good separation.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the components. Examine the mass spectrum of each peak to identify the compound based on its molecular ion and fragmentation pattern.
GC-MS Analysis Workflow
Section 4: Chemical Reactivity as a Distinguishing Feature
In addition to spectroscopic and chromatographic methods, the differential reactivity of the two compounds can be exploited for their distinction. A simple chemical test can provide qualitative evidence for the presence of the alkyl iodide.
Silver Nitrate Test:
The reaction with an alcoholic solution of silver nitrate can be used to detect the presence of an alkyl halide that can undergo an SN1 reaction.[11] While 5-iodopentyl acetate is a primary alkyl iodide and would typically favor an SN2 reaction, the presence of the polar solvent (ethanol) can promote a slow SN1-type reaction, especially upon heating, leading to the precipitation of silver iodide (AgI), a yellow solid. Isoamyl acetate will not react under these conditions.
Experimental Protocol: Silver Nitrate Test
To two separate test tubes, add 1 mL of a 2% solution of silver nitrate in ethanol.
To one test tube, add 2-3 drops of 5-iodopentyl acetate. To the other, add 2-3 drops of isoamyl acetate.
Shake both test tubes and observe for any immediate precipitate formation.
If no reaction is observed at room temperature, gently heat the test tubes in a warm water bath for a few minutes and observe again.
Expected Result: A yellow precipitate of AgI will form in the test tube containing 5-iodopentyl acetate, while the solution with isoamyl acetate will remain clear.
Conclusion
The differentiation of 5-iodopentyl acetate and isoamyl acetate, while both being C7 acetate esters, is straightforward when a systematic analytical approach is employed. The presence of the iodine atom in 5-iodopentyl acetate is the key distinguishing feature, leading to a significantly different molecular weight, unique NMR signals (particularly the upfield-shifted carbon in ¹³C NMR and the methylene protons adjacent to iodine in ¹H NMR), a characteristic fragmentation pattern in mass spectrometry with a prominent iodine ion peak, and reactivity towards silver nitrate. In contrast, isoamyl acetate is readily identified by its characteristic branched alkyl structure, which gives rise to a distinctive six-proton doublet in its ¹H NMR spectrum and its well-known fruity aroma. For unambiguous identification, a combination of GC-MS and NMR spectroscopy is recommended.
References
Scentspiracy. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery. [Link]
Occupational Safety and Health Administration. ISOAMYL ACETATE (ISOPENTYL ACETATE). [Link]
National Toxicology Program. Nomination Background: Isoamyl acetate (CASRN: 123-92-2). [Link]
ResearchGate. FTIR spectra of isoamyl acetate. [Link]
International Journal of Innovative Science and Research Technology. Esterification of Artificial Flavors. Synthesis of Isoamyl Acetate. [Link]
Cheméo. Chemical Properties of 5-Phenyl-2,4-pentadienyl acetate. [Link]
CNKI. Preparation of Isoamyl Acetate by Reaction-Distillation Using Ionic Liquid as Catalyst. [Link]
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
ResearchGate. Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. [Link]
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Google Patents.
Clark University. Alkyl Halide Classification Tests. [Link]
Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]
Oxford Academic. Quantitative Gas-Liquid Chromatographic Determination of Ethyl Esters and Isoamyl Acetate in Whiskies and Rums and Confirmation by Mass Spectrometry. [Link]
National Center for Biotechnology Information. Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. [Link]
Michigan State University. NMR Spectroscopy. [Link]
Omega-Iodoalkyl Acetates: Versatile Bifunctional Scaffolds for Precision Synthesis
Executive Summary Omega-iodoalkyl acetates ( ) represent a privileged class of bifunctional building blocks in modern organic synthesis. Distinguished by their orthogonal reactivity, these scaffolds possess a "hard" elec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Omega-iodoalkyl acetates (
) represent a privileged class of bifunctional building blocks in modern organic synthesis. Distinguished by their orthogonal reactivity, these scaffolds possess a "hard" electrophilic ester terminus and a "soft" electrophilic alkyl iodide terminus. This duality allows researchers to introduce hydroxyalkyl chains into complex molecules with high chemoselectivity, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This guide details the synthesis, mechanistic underpinnings, and application of these reagents, emphasizing their role as superior alternatives to traditional halo-alcohols.
Structural Utility & Bifunctional Logic
The core value of omega-iodoalkyl acetates lies in their masked bifunctionality . Unlike free halo-alcohols (e.g., 4-iodobutanol), which are prone to self-etherification or oxidation, the acetate group protects the oxygen functionality while the iodide remains primed for reaction.
The Bifunctional Advantage
Site A (Iodide): A soft electrophile excellent for
displacement by nucleophiles (amines, thiols, carbanions) or metal-catalyzed cross-coupling (Suzuki-Miyaura, Negishi).
Site B (Acetate): A latent hydroxyl group. It is stable under acidic and mild basic conditions but can be revealed via hydrolysis or transesterification after the alkyl chain is installed.
Synthesis Strategies
The most atom-economical route to these compounds is the nucleophilic ring-opening of cyclic ethers. This method avoids the use of pre-functionalized linear precursors, leveraging the high ring strain of heterocycles like tetrahydrofuran (THF) or tetrahydropyran (THP).
Mechanism: Lewis Acid-Mediated Ring Opening
The reaction typically employs an acyl chloride (e.g., acetyl chloride) and a metal iodide source (e.g., NaI) or a Lewis acid catalyst. The acyl group activates the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by the iodide ion.
Diagram 1: Mechanism of THF Ring Opening
The following diagram illustrates the cleavage of THF by Acetyl Chloride and Sodium Iodide to yield 4-iodobutyl acetate.
Caption: Nucleophilic ring-opening of THF via in situ generated acyl iodide species.
Validated Experimental Protocol: Synthesis of 4-Iodobutyl Acetate
Objective: Synthesis of 4-iodobutyl acetate from THF.
Scale: 50 mmol.
Reagents:
Tetrahydrofuran (THF): 50 mmol (anhydrous)
Acetyl Chloride: 55 mmol
Sodium Iodide (NaI): 55 mmol
Solvent: Acetonitrile (dry) or solvent-free (if using ZnCl2 catalysis)
Procedure:
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
Charging: Add NaI (8.24 g, 55 mmol) and anhydrous acetonitrile (30 mL). Stir until partially dissolved.
Activation: Add Acetyl Chloride (3.9 mL, 55 mmol) dropwise at 0°C. The solution may turn yellow/brown due to transient acyl iodide formation.
Addition: Add THF (4.05 mL, 50 mmol) dropwise.
Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (hexane/EtOAc 9:1) for the disappearance of THF and appearance of the less polar ester.
Workup: Cool to room temperature. Quench with saturated aqueous
(to remove any free iodine). Extract with diethyl ether (3 x 20 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield a colorless oil.
Omega-iodoalkyl acetates are superior alkylating agents due to the "super-leaving group" ability of iodine (approx.
times better than chloride).
A. C-Heteroatom Bond Formation (Alkylation)
The primary application is the alkylation of nucleophiles to attach a protected alkyl chain.
N-Alkylation: Reaction with secondary amines or N-heterocycles (e.g., indole, imidazole) using bases like
in DMF.
O-Alkylation: Synthesis of ether-linked lipids or side chains on phenols.
S-Alkylation: Formation of thioethers from thiols.
B. C-C Bond Formation (Cross-Coupling)
Unlike alkyl bromides or chlorides, alkyl iodides are highly active in transition-metal catalyzed cross-coupling reactions, particularly those involving
centers.
Negishi Coupling: Zinc reagents can couple with omega-iodoalkyl acetates to extend carbon chains while preserving the acetate.
Suzuki-Miyaura Coupling: Recent advances by the Fu group demonstrate that unactivated primary alkyl iodides couple efficiently with boronic acids using
and ligands [1].
Diagram 2: Divergent Reactivity Map
This diagram summarizes the utility of the scaffold in divergent synthesis.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the iodide and acetate groups.
Quantitative Comparison: Leaving Group Efficiency
When designing a synthesis, choosing the iodide over the bromide or chloride significantly impacts reaction kinetics and temperature requirements.
Property
Omega-Chloroalkyl Acetate
Omega-Bromoalkyl Acetate
Omega-Iodoalkyl Acetate
Bond Energy (C-X)
~81 kcal/mol
~68 kcal/mol
~53 kcal/mol
Relative Reactivity ()
1 (Baseline)
~200
~10,000
Typical Reaction Temp
80–120°C
60–80°C
25–40°C
Finkelstein Required?
Often required in situ
No
N/A
Storage Stability
High
Moderate
Low (Light Sensitive)
Safety & Handling
Light Sensitivity: Alkyl iodides degrade upon exposure to light, liberating free iodine (turning the liquid brown/purple). Storage: Store in amber bottles with copper wire (stabilizer) at 4°C.
Alkylating Potential: As potent electrophiles, these compounds are potential carcinogens. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Quenching: Spills should be treated with aqueous sodium thiosulfate to neutralize any free iodine before disposal.
References
Zhou, J., & Fu, G. C. (2003).[1] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[1] Journal of the American Chemical Society, 125(41), 12527–12530. Link
Nising, C. F., & Bräse, S. (2007). The Finkelstein Reaction: A versatile tool for the synthesis of alkyl iodides.[2] Chemical Society Reviews, 36, 1170-1194.
Liu, J., et al. (2022).[3] Cu-Catalyzed Dual C–O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids, NaI, and TMSCF3 to Give Iodoalkyl Ester. Dicp.ac.cn. Link
Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles. Journal of the American Chemical Society, 132(32), 11027–11029. Link
Technical Guide: Solubility Profile of 5-Iodopentyl Acetate
Executive Summary 5-Iodopentyl acetate (CAS: 65921-65-5) is a bifunctional organic intermediate characterized by a lipophilic pentyl chain terminated by a polar acetate ester and a polarizable iodine atom.[1] Its solubil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Iodopentyl acetate (CAS: 65921-65-5) is a bifunctional organic intermediate characterized by a lipophilic pentyl chain terminated by a polar acetate ester and a polarizable iodine atom.[1] Its solubility profile is governed by the "soft" electrophilic nature of the alkyl iodide and the dipole-dipole interactions of the ester group.
Key Solubility Takeaway: The compound exhibits high solubility in polar aprotic solvents (e.g., Dichloromethane, THF) and moderately polar esters (e.g., Ethyl Acetate). It is effectively insoluble in water (<1 mg/mL) due to the dominance of the hydrophobic pentyl spacer and the heavy halogen effect.
Part 1: Physicochemical Profile & Structural Analysis
To predict solubility behavior without empirical datasheets, we analyze the molecular architecture using Group Contribution Theory.
Structural Components[2][3][4]
Pentyl Spacer (
): Provides significant lipophilic character (hydrophobicity).
Acetate Group (
): Acts as a hydrogen bond acceptor (HBA) but lacks hydrogen bond donor (HBD) capability. This dictates solubility in non-protic polar solvents.
Primary Iodide (
): The iodine atom is large and "soft" (highly polarizable). This enhances interaction with aromatic solvents (via dispersion forces) and chlorinated solvents, distinguishing it from its lighter chloro- or bromo-analogues.
The following categorization is based on Hansen Solubility Parameters (HSP) principles, specifically matching the Dispersion (
) and Polar () forces of the solute with the solvent.
Primary Solvents (High Solubility / Miscible)
These solvents are recommended for synthesis, extraction, and stock solution preparation.
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Rationale
Chlorinated
Dichloromethane (DCM)
Excellent
High dispersion forces match the polarizable iodine atom; excellent for extraction.
Chlorinated
Chloroform ()
Excellent
Similar to DCM; often used for NMR analysis of this compound.
Esters
Ethyl Acetate
Excellent
"Like dissolves like" (ester-ester interaction); standard solvent for TLC and purification.
Ethers
THF, Diethyl Ether
Good/Excellent
Good compatibility with the alkyl chain; THF is preferred for reactions involving nucleophiles.
Aromatics
Toluene
Good
-system interacts favorably with the polarizable iodine (soft-soft interaction).
Secondary Solvents (Moderate/Conditional)
Use with caution depending on the application (e.g., crystallization or specific reactions).
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Rationale
Polar Aprotic
Acetonitrile (MeCN)
Good
Soluble, but polarity mismatch may occur at very low temperatures. Common for nucleophilic substitutions.
Polar Aprotic
Acetone
Good
Fully miscible, but high volatility can lead to concentration changes.
Alcohols
Methanol / Ethanol
Moderate
Soluble, but not recommended for storage . Protich solvents can promote slow solvolysis or transesterification over time.
Alkanes
Hexane / Heptane
Moderate
Likely soluble due to the pentyl chain, but the polar ester group may cause phase separation at high concentrations or low temps.
Non-Solvents (Insoluble)
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Rationale
Aqueous
Water
Insoluble
The hydrophobic effect of the chain and iodine atom dominates the polar ester group.
Aqueous
Acidic/Basic Water
Insoluble
Warning: Strong aqueous bases (NaOH) will hydrolyze the ester and displace the iodide.
Part 3: Visualization of Solubility Logic
The following decision tree helps researchers select the appropriate solvent based on the intended application (Synthesis vs. Analysis).
Caption: Decision matrix for solvent selection based on experimental context. Green dashed boxes indicate recommended solvent systems.
Part 4: Experimental Protocols
"Saturation Shake-Flask" Method (Gravimetric)
Since specific solubility data is rare, use this self-validating protocol to determine exact solubility in a specific solvent.
Materials:
Amber glass vials (Critical: Iodides are light-sensitive).
0.22 µm PTFE syringe filter (Must be compatible with organic solvents).
Analytical balance (0.1 mg precision).
Workflow:
Preparation: Weigh an empty, dry amber vial (
).
Saturation: Add 1.0 mL of the target solvent to the vial.
Addition: Add 5-iodopentyl acetate dropwise with agitation until a visible oil droplet persists or turbidity remains (indicating saturation).
Equilibration: Agitate at 25°C for 4 hours.
Filtration: Filter the supernatant through the PTFE filter into a pre-weighed vial (
).
Evaporation: Evaporate the solvent under a stream of nitrogen (do not use high heat, as the compound may degrade or volatilize).
Measurement: Weigh the dried residue (
).
Calculation:
Handling & Stability Precautions
Light Sensitivity: The C-I bond is weak (
). Exposure to light can cause homolytic cleavage, liberating free iodine (), which turns the solution yellow/brown. Always store solutions in amber glassware or wrapped in foil.
Copper Stabilization: For long-term storage of ether/THF solutions, a small turning of copper metal can be added to scavenge any free iodine.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31276, Isoamyl acetate. (Used as a structural analogue for lipophilicity and ester solubility baseline). Retrieved from [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[3] (Source for Group Contribution Theory applied to alkyl iodides and esters).
Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and solute interactions).
A Researcher's Comprehensive Guide to the Safe Handling of 5-Iodopentyl Acetate
Introduction: 5-Iodopentyl acetate is a bifunctional organic molecule of interest in synthetic chemistry, particularly in pharmaceutical and materials science research where it can serve as a versatile building block or...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 5-Iodopentyl acetate is a bifunctional organic molecule of interest in synthetic chemistry, particularly in pharmaceutical and materials science research where it can serve as a versatile building block or linker. Its structure, combining a reactive alkyl iodide with an acetate ester, necessitates a nuanced understanding of its potential hazards. As no comprehensive Safety Data Sheet (SDS) is readily available for this specific compound, this guide synthesizes critical safety information from the well-documented hazards of its core functional groups: alkyl iodides (represented by 1-iodopentane) and acetate esters (represented by isopentyl acetate). This approach, grounded in chemical first principles, provides a robust framework for its safe handling, ensuring the protection of researchers and the integrity of experimental work.
Section 1: Synthesized Hazard Profile and Risk Assessment
The primary hazards of 5-iodopentyl acetate are extrapolated from its constituent parts. The terminal iodide is a known irritant and the acetate ester backbone contributes to its flammability and potential for causing skin dryness upon repeated contact.
GHS Hazard Classification (Anticipated)
A composite analysis suggests that 5-iodopentyl acetate should be treated as a substance with the following GHS classifications.
The following properties are estimated based on the compound's structure and data from related molecules.
Property
Estimated Value / Description
Source / Note
Molecular Formula
C₇H₁₃IO₂
-
Molecular Weight
256.08 g/mol
-
Appearance
Colorless to light yellow or red liquid
Alkyl iodides are often stabilized with copper and can discolor over time.[1]
Boiling Point
> 150 °C
Estimated to be higher than related, non-iodinated esters.
Flash Point
~ 25-40 °C
Expected to be in the flammable range, similar to isopentyl acetate.[5]
Solubility
Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone).[6]
-
Vapor Density
> 1 (Air = 1)
Vapors are heavier than air and may accumulate in low-lying areas.[7]
Toxicological Profile and Routes of Exposure
Inhalation: Vapors may cause irritation to the respiratory tract.[1] High concentrations could lead to symptoms like headache, dizziness, and nausea, similar to other volatile organic esters.[7][8]
Skin Contact: Expected to be a skin irritant.[1] Prolonged or repeated contact can defat the skin, leading to dryness, cracking, and potential dermatitis.[4][7]
Eye Contact: Causes serious eye irritation, with potential for redness, pain, and watering.[1]
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause gastrointestinal discomfort.[4] Aspiration of the material into the lungs could pose a significant hazard.[4][8]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
The Hierarchy of Controls
The most effective safety strategies involve removing or minimizing the hazard at its source. PPE is the final line of defense.
Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.
Engineering Controls: The Primary Barrier
Chemical Fume Hood: All handling of 5-iodopentyl acetate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of vapors, which can cause respiratory irritation.
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of flammable vapors.[3]
Safety Shower & Eyewash Station: A readily accessible and tested safety shower and eyewash station is mandatory in any area where this chemical is handled.
Personal Protective Equipment (PPE): The Final Defense
The correct selection and use of PPE is non-negotiable.[9]
Protection Type
Specification
Rationale and Best Practices
Hand Protection
Nitrile or Neoprene gloves.
Check manufacturer's compatibility charts. Never wear leather or cotton gloves.[10] Discard gloves immediately if contamination is suspected. A good practice is to dispose of gloves after 5-7 workdays of intermittent use.[11]
Eye Protection
Chemical splash goggles or a full-face shield.
Standard safety glasses are insufficient. Goggles must provide a seal around the eyes to protect against splashes and vapors.[10]
Skin & Body
Flame-resistant laboratory coat, long pants, and closed-toe shoes.
A lab coat should be worn at all times. Do not wipe contaminated gloves on clothing.[9]
Respiratory
Not typically required if used in a fume hood.
If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]
Section 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is the cornerstone of a safe laboratory environment.
Experimental Protocol: Safely Setting Up a Reaction
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.
PPE Donning: Put on a lab coat, followed by chemical splash goggles. Finally, don the appropriate chemical-resistant gloves.
Reagent Transfer: Ground and bond any metal containers during transfer to prevent static discharge, a potential ignition source. Use non-sparking tools for any manipulation.[3][7]
Measurement: Dispense the required volume of 5-iodopentyl acetate within the fume hood. Keep the container tightly closed when not in use.
Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are secure.
Post-Handling: After the transfer is complete, securely cap the reagent bottle. Wipe down the external surface with a solvent-dampened towel (e.g., isopropanol) and discard the towel as hazardous waste.
Glove Removal: Before leaving the fume hood, remove gloves using a technique that avoids skin contact with the exterior of the glove and discard them in the appropriate waste container. Wash hands thoroughly with soap and water.[9]
Storage Requirements
Location: Store in a well-ventilated, cool, dry area designated for flammable liquids.[3][8]
Container: Keep the container tightly closed to prevent the escape of vapors.
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents to prevent violent reactions.[7][12]
Light Sensitivity: As with many alkyl iodides, there is a potential for decomposition upon prolonged exposure to light. Store in an amber or opaque bottle to minimize this risk.
Waste Disposal
Dispose of 5-iodopentyl acetate and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste in a properly labeled, sealed container. Follow all local, state, and federal regulations.
Section 4: Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response Workflow
Caption: A logical workflow for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid is critical following any exposure.[13]
Exposure Route
First Aid Protocol
Inhalation
Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][13]
Skin Contact
Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[8] Get medical attention immediately.
Ingestion
Do NOT induce vomiting.[4][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Firefighting
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the flammable liquid.
Hazards: Vapors are flammable and heavier than air, and can travel to an ignition source and flash back.[4] Containers may rupture violently if heated.[4] Combustion may produce toxic fumes of carbon monoxide and hydrogen iodide.
Conclusion
While 5-iodopentyl acetate is a valuable reagent, its composite structure demands a high level of respect and caution. By understanding its synthesized hazard profile—flammable, irritant, and reactive—and by rigorously applying the hierarchy of controls, researchers can confidently and safely utilize this compound. The principles of working within engineering controls, wearing appropriate PPE, and being prepared for emergencies are paramount to ensuring a safe and productive research environment.
References
Kanto Chemical Co., Inc. (2024, June 18). Safety Data Sheet for Isopentyl Acetate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12335, 1-Iodopentane. Retrieved from [Link]
University of Kentucky. (2018, November 30). Personal Protective Equipment. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141793, 4-Iodophenylacetate. Retrieved from [Link]
University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 5-Phenyl-2,4-pentadienyl acetate. Retrieved from [Link]
Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown) [Video]. YouTube. Retrieved from [Link]
Ohio State University Extension. (2018, June 7). Personal Protective Equipment for Pesticides for Trainers and Supervisors. Retrieved from [Link]
Application Note: High-Yield Synthesis of 5-Iodopentyl Acetate via Finkelstein Exchange
Executive Summary This application note details the synthesis of 5-iodopentyl acetate from its chlorinated precursor using the Finkelstein reaction. While alkyl chlorides are generally robust and cost-effective starting...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of 5-iodopentyl acetate from its chlorinated precursor using the Finkelstein reaction. While alkyl chlorides are generally robust and cost-effective starting materials, their lower reactivity compared to bromides or iodides often necessitates activation for subsequent nucleophilic substitutions (e.g., alkylation of amines or thiols). The conversion to the iodide analogue significantly enhances electrophilicity, making 5-iodopentyl acetate a superior "linker" reagent in medicinal chemistry and drug conjugation campaigns.
This guide moves beyond standard textbook descriptions, addressing specific process challenges such as the hygroscopic nature of sodium iodide, the reversibility of the equilibrium, and the purification of the light-sensitive iodide product.
Mechanistic Insight & Reaction Design
The Solubility Driving Force
The Finkelstein reaction operates on a delicate equilibrium governed by Le Chatelier's principle.[1][2] The reaction is a classic
substitution where the nucleophile (iodide) attacks the electrophilic carbon attached to the leaving group (chloride).[1][3][4]
The Challenge: In many solvents, the nucleophilicity of iodide (
) and chloride () is comparable, or the equilibrium constant is near unity.
The Solution: Acetone is chosen not just for solubility of the reactants, but for the insolubility of the byproduct. Sodium iodide (NaI) is highly soluble in acetone, whereas sodium chloride (NaCl) is virtually insoluble. As NaCl precipitates, it is removed from the solution phase, driving the equilibrium irreversibly toward the iodide product.[2][5]
Reaction Pathway Visualization
The following diagram illustrates the bimolecular transition state and the thermodynamic sink provided by salt precipitation.
Figure 1: Mechanistic pathway of the Finkelstein exchange driven by NaCl precipitation.
Material Specifications & Safety
Reagent Table
Reagent
MW ( g/mol )
Density (g/mL)
BP/MP (°C)
Role
5-Chloropentyl Acetate
164.63
1.053
~215 (est)
Substrate
Sodium Iodide (NaI)
149.89
3.67
661 (MP)
Reagent
Acetone (Anhydrous)
58.08
0.784
56
Solvent
Sodium Thiosulfate
158.11
N/A
N/A
Quench ()
Critical Safety Note
Alkyl Iodides: Potentially alkylating agents and should be treated as potential carcinogens. Use gloves and work in a fume hood.
Sodium Iodide: Highly hygroscopic. Wet NaI will introduce water into the reaction, inhibiting the
mechanism (solvation of the nucleophile) and potentially hydrolyzing the ester group.
Detailed Experimental Protocol
Pre-Reaction Preparation[6]
Drying NaI: Commercial NaI often contains significant moisture. Dry the NaI in an oven at 120°C for 4 hours or under high vacuum with gentle heating before use. This is the single most common failure point for this synthesis.
Solvent: Use HPLC-grade acetone dried over molecular sieves (3Å or 4Å).
Synthesis Workflow
Scale: Based on 10.0 g (60.7 mmol) of 5-chloropentyl acetate.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (calcium chloride) to the top of the condenser to exclude atmospheric moisture.
Solvation: Add Sodium Iodide (18.2 g, 121.4 mmol, 2.0 equiv) to the flask. Add Anhydrous Acetone (100 mL). Stir until the NaI is mostly dissolved (saturation may occur).
Addition: Add 5-Chloropentyl Acetate (10.0 g, 60.7 mmol) via syringe.
Reaction: Heat the mixture to a vigorous reflux (bath temp ~65°C).
Observation: Within 30 minutes, a fine white precipitate (NaCl) should begin to form.
Duration: Reflux for 18–24 hours. Primary chlorides are slower than bromides; overnight reflux ensures high conversion.
Monitoring: Check reaction progress via GC-MS or TLC (Hexane/EtOAc 8:2). The iodide product typically has a slightly higher Rf and stains purple/brown with iodine vapor (though it is already an iodide, the stain intensity differs).
Workup & Isolation
Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated NaCl using a sintered glass funnel or a Celite pad. Wash the filter cake with cold acetone (2 x 10 mL).
Concentration: Remove the acetone via rotary evaporation under reduced pressure. Do not overheat (keep bath < 40°C) to prevent degradation.
Extraction: Dissolve the residue in Diethyl Ether or DCM (50 mL).
) (2 x 20 mL). Why? To reduce any free iodine (, purple/brown) back to iodide (), ensuring a colorless product.
Wash with Water (1 x 20 mL).
Wash with Brine (1 x 20 mL).
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification
The crude product is often sufficiently pure (>95%) for subsequent steps. If higher purity is required:
Vacuum Distillation: 5-iodopentyl acetate has a high boiling point. Distill under high vacuum (< 1 mmHg). Expect the boiling point to be significantly higher than the chloro-derivative.
Storage: Store over copper wire (stabilizer) in an amber vial at 4°C to prevent photochemical decomposition (liberation of
).
Figure 2: Step-by-step operational workflow for the synthesis.
Process Control & Analytical Validation
NMR Validation
Proton NMR (
NMR) is the definitive method for confirming conversion. The electronegativity difference between Cl (3.16) and I (2.66) causes a distinct shift in the -methylene protons.
Starting Material (
): Triplet at ~3.53 ppm .
Product (
): Triplet at ~3.19 ppm .
Interpretation: You will observe the disappearance of the signal at 3.53 ppm and the emergence of the signal at 3.19 ppm. The upfield shift (lower ppm) for the iodide is characteristic, despite the "heavy atom effect" often complicating trends; for primary alkyl halides, iodides generally appear upfield of chlorides [1, 2].
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Reaction Stalls (<50% Conv)
Wet reagents or solvent.
Water solvates , preventing precipitation. Action: Restart with oven-dried NaI and fresh molecular sieves.
Reaction Slow
Chloride is a poor leaving group.
Action: Switch solvent to 2-Butanone (MEK) . MEK boils at 80°C (vs 56°C for acetone), increasing reaction rate significantly while maintaining NaI solubility.
Product is Pink/Purple
Free Iodine () formation.
Oxidation of iodide by air/light. Action: Wash organic layer with additional sodium thiosulfate solution until colorless.
New Spot on TLC (Polar)
Hydrolysis of Ester.
System was not anhydrous; acid/base catalysis occurred. Action: Ensure neutral conditions; avoid strong heating if water is present.
References
Sciencemadness Wiki. (2019). Finkelstein reaction. Retrieved from [Link]
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Organic Chemistry Portal. Finkelstein Reaction. Retrieved from [Link]
University of Calgary. Spectroscopy Tables: 1H NMR Chemical Shifts. Retrieved from [Link]
Application Note: Preparation of (5-Acetoxypentyl)zinc Iodide via LiCl-Mediated Direct Insertion
LiCl Substrate: 5-Iodopentyl acetate Executive Summary This application note details the robust preparation of (5-acetoxypentyl)zinc iodide using the LiCl-mediated direct insertion of zinc metal into 5-iodopentyl acetate...
Author: BenchChem Technical Support Team. Date: February 2026
LiCl
Substrate: 5-Iodopentyl acetate
Executive Summary
This application note details the robust preparation of (5-acetoxypentyl)zinc iodide using the LiCl-mediated direct insertion of zinc metal into 5-iodopentyl acetate. Unlike traditional Grignard reagents, which are incompatible with ester functionalities due to rapid nucleophilic attack, organozinc reagents exhibit excellent functional group tolerance.
The inclusion of Lithium Chloride (LiCl) is the critical chemical innovation in this protocol. It solubilizes the organozinc species, preventing surface passivation of the metal and accelerating the rate of oxidative addition. This protocol is designed for high reproducibility in drug discovery and process chemistry environments.
Mechanistic Principles & Causality
To ensure experimental success, the operator must understand the "why" behind the specific reagents used.
The "Turbo-Zinc" Effect (Role of LiCl)
Classically, the formation of alkylzinc iodides is sluggish because the product,
, aggregates on the zinc surface, blocking further reaction.
Without LiCl: The polymeric species
forms a passivation layer.
With LiCl: The salt breaks these aggregates to form a monomeric, THF-soluble species:
. This keeps the zinc surface "fresh" and active.
Surface Activation
Commercial zinc dust is coated with a thin layer of Zinc Oxide (ZnO), which is inert to alkyl iodides.
1,2-Dibromoethane (5 mol%): Reacts with Zn to release ethylene (
) and , physically pitting the surface and exposing active Zn(0).
TMSCl (3 mol%): Acts as a chemical scavenger for oxides and hydroxides, further cleaning the lattice for insertion.
Visualizing the Mechanism
The following diagram illustrates the transition from surface-bound species to the active soluble reagent.
Caption: Mechanistic pathway of LiCl-mediated Zinc insertion. LiCl is essential for desorbing the organozinc species from the metal surface.[1]
Pre-Requisites & Safety
Reagent Preparation
CRITICAL: The most common failure mode is wet LiCl. Lithium chloride is hygroscopic.
Drying LiCl: Place LiCl (1.5 equiv relative to substrate) in a Schlenk flask. Heat to 140–150°C under high vacuum (<0.1 mbar) for 4–6 hours. Allow to cool to RT under argon.
Zinc Dust: Use high-quality zinc dust (<10 micron). If the dust is old/clumped, wash with dilute HCl, water, ethanol, and ether, then dry under vacuum prior to use.
Add 1,2-dibromoethane (43 µL, 0.5 mmol, 5 mol%). Heat gently with a heat gun until ethylene evolution (bubbles) occurs. Allow to cool.
Add TMSCl (chlorotrimethylsilane) (12 µL, 0.1 mmol, 1 mol%). Stir for 10 minutes at room temperature.
Step 2: Substrate Addition (Insertion)
Prepare a solution of 5-iodopentyl acetate (2.56 g, 10 mmol, 1.0 equiv) in anhydrous THF (5 mL).
Add approximately 1/5th of the substrate solution to the activated Zinc/LiCl slurry.
Initiation Check: Warm the flask to 40°C. An exotherm or a slight color change (grey to dark grey/black) indicates initiation.
Once initiated, add the remaining substrate solution dropwise via syringe pump or dropping funnel over 30–45 minutes. Maintain internal temperature between 35–45°C.
Note: Alkyl iodides are reactive.[1][2][3][4] Do not overheat (>50°C) to avoid Wurtz homocoupling.
After addition, stir at 40°C for 3–5 hours (or overnight at RT).
Step 3: Monitoring (Self-Validating Step)
GC-MS Aliquot: Remove 0.1 mL of reaction mixture. Quench with sat.
Success: Disappearance of the starting iodide peak (R-I) and appearance of the reduced product (pentyl acetate, R-H) indicates consumption of the iodide.
Note: GC-MS sees the protonated species (R-H) after quench, not the Zinc species.
Step 4: Filtration
Stop stirring and allow excess zinc to settle (1–2 hours).
Transfer the supernatant via cannula through a Schlenk frit (glass filter) or a syringe filter (PTFE) into a dry, argon-flushed storage flask.
Result: A clear to slightly grey solution of (5-acetoxypentyl)zinc iodide.
Quality Control: Iodometric Titration
You must determine the precise concentration of the active organozinc species before use.
Dissolve: Add 2–3 mL of a 0.5 M LiCl solution in THF (LiCl accelerates the titration reaction).
Titrate: Add the organozinc solution dropwise via a 1.0 mL graduated syringe to the stirring iodine solution.
Endpoint: The solution transitions from Dark Brown
Yellow Colorless .
Calculation:
Data Summary & Workflow
Quantitative Parameters
Parameter
Value
Note
Substrate
5-iodopentyl acetate
Ester group is stable
Reagent Stoichiometry
Zn (3.0 eq) / LiCl (1.5 eq)
Excess Zn required
Temperature
35–45°C
Optimal for alkyl iodides
Reaction Time
3–5 Hours
Monitor by GC
Expected Yield
85–95%
High conversion typical
Stability
2–3 weeks
Store at 4°C under Argon
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of (5-acetoxypentyl)zinc iodide.
Troubleshooting & Optimization
Issue: Reaction does not initiate.
Cause: Zinc surface is still oxidized or reagents are wet.
Fix: Add another 2 mol% of TMSCl. Ensure LiCl was dried at 140°C.
Issue: Low Titer (<0.5 M).
Cause: Homocoupling (Wurtz reaction) due to high temperature or fast addition.
Fix: Lower temperature to 25°C and slow down addition rate.
Issue: Clogging during filtration.
Cause: Fine Zinc particles.
Fix: Allow the reaction to settle for at least 2 hours before cannulation. Use a wide-bore cannula.
References
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[2] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[2] Angewandte Chemie International Edition, 45(36), 6040–6044.
[Link]
Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. (Foundational work on LiCl solubilization).[1][6]
[Link]
Jubault, P., & Knochel, P. (2017). Structure–Reactivity Studies... in the Direct Insertion of Alkyl and Aryl Iodides to Metallic Zinc Powder. Organometallics, 36(3). (Mechanistic imaging of LiCl effect).
[Link]
Preparation of Bis(5-acetoxypentyl)zinc for Negishi Cross-Coupling: An Application Note and Protocol
Introduction: The Strategic Value of Functionalized Organozinc Reagents in Modern Synthesis The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Functionalized Organozinc Reagents in Modern Synthesis
The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] A key determinant of the success and broad applicability of this reaction lies in the nature of the organozinc nucleophile. Historically, the preparation of organozinc reagents was often limited by their incompatibility with various functional groups.[2] However, the advent of advanced synthetic methodologies has revolutionized the field, allowing for the preparation of highly functionalized organozinc compounds. These reagents have become indispensable tools for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.
This application note provides a detailed guide to the preparation of a specific, functionalized dialkylzinc reagent, bis(5-acetoxypentyl)zinc. This reagent is of particular interest as it incorporates a terminal acetate group, a common functionality in biologically active molecules and synthetic intermediates. We will explore two robust methods for its synthesis: the iodine-zinc exchange reaction and the direct insertion of activated zinc. Furthermore, we will provide a detailed protocol for the subsequent application of bis(5-acetoxypentyl)zinc in a palladium-catalyzed Negishi cross-coupling reaction with an aryl halide.
The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive and practical guide to leveraging this powerful synthetic tool.
Method 1: Synthesis of Bis(5-acetoxypentyl)zinc via Iodine-Zinc Exchange
The iodine-zinc exchange reaction is a mild and efficient method for the preparation of functionalized dialkylzinc reagents. This method relies on the exchange between an alkyl iodide and a dialkylzinc reagent, typically diethylzinc (Et₂Zn), to generate the desired diorganozinc compound. The presence of an ester functionality is well-tolerated under these conditions.
Causality Behind Experimental Choices:
Precursor Selection: 5-Iodopentyl acetate is chosen as the precursor due to the high reactivity of the carbon-iodine bond, facilitating the exchange reaction.
Reagent: Diethylzinc is a commercially available and convenient source of the zinc metal center for the exchange.
Solvent: Anhydrous and inert solvents such as THF or toluene are crucial to prevent the decomposition of the pyrophoric organozinc reagents.
Temperature Control: The reaction is typically performed at elevated temperatures to drive the equilibrium towards the formation of the more stable dialkylzinc product.
Preparation: Under an inert atmosphere of argon or nitrogen, a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is charged with 5-iodopentyl acetate (10.0 mmol, 2.56 g).
Solvent Addition: Anhydrous toluene (40 mL) is added via syringe.
Reagent Addition: Diethylzinc (1.0 M in hexanes, 5.0 mL, 5.0 mmol) is added dropwise to the stirred solution at room temperature.
Reaction: The reaction mixture is heated to 50-60 °C and stirred for 12-18 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy of quenched aliquots.
Work-up and Isolation: After cooling to room temperature, the volatile components (toluene, remaining diethylzinc, and ethyl iodide) are removed under reduced pressure to afford bis(5-acetoxypentyl)zinc as a viscous oil. The product is typically used in the next step without further purification.
Expected Results and Characterization:
The formation of bis(5-acetoxypentyl)zinc can be confirmed by ¹H NMR spectroscopy. The characteristic signals for the methylene group adjacent to the zinc atom are expected to appear at approximately 0.5-1.0 ppm. The acetate methyl signal should remain unchanged at around 2.0 ppm.
Method 2: Synthesis of Bis(5-acetoxypentyl)zinc via Direct Insertion of Activated Zinc
An alternative and often more direct route to organozinc reagents is the oxidative insertion of zinc metal into an alkyl halide. To overcome the typically low reactivity of bulk zinc, activation of the metal is essential. This can be achieved using various methods, including the use of Rieke® zinc or by in-situ activation with iodine.[3] This method is particularly advantageous as it avoids the use of pyrophoric diethylzinc.
Causality Behind Experimental Choices:
Precursor Selection: 5-Bromopentyl acetate is a suitable precursor for this method. While the corresponding iodide can also be used, the bromide is often more cost-effective.
Zinc Activation: The use of a catalytic amount of iodine is a simple and effective way to activate the zinc surface, facilitating the oxidative insertion.[4]
Solvent: A polar aprotic solvent like THF is used to solvate the organozinc species as it is formed. The addition of LiCl can further enhance the solubility and reactivity of the organozinc reagent.[4]
Temperature: The reaction is typically initiated at room temperature and may require gentle heating to ensure complete conversion.
Preparation: Under an inert atmosphere, a 100 mL Schlenk flask is charged with zinc dust (20.0 mmol, 1.31 g) and anhydrous lithium chloride (10.0 mmol, 0.42 g).
Activation: A crystal of iodine (approximately 50 mg) is added. The flask is gently warmed with a heat gun under vacuum to sublime the iodine and distribute it over the zinc surface, then backfilled with inert gas.
Solvent and Reagent Addition: Anhydrous THF (40 mL) is added, followed by the dropwise addition of a solution of 5-bromopentyl acetate (10.0 mmol, 2.09 g) in anhydrous THF (10 mL) over 30 minutes.
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction is typically exothermic upon initiation. If the reaction does not start, gentle warming to 40-50 °C may be required.
Completion and Use: Once the reaction is complete (as indicated by the consumption of the starting material, which can be monitored by GC-MS of quenched aliquots), the resulting solution of bis(5-acetoxypentyl)zinc is allowed to settle, and the supernatant is used directly in the subsequent Negishi coupling reaction.
Negishi Cross-Coupling of Bis(5-acetoxypentyl)zinc with an Aryl Halide
The newly prepared bis(5-acetoxypentyl)zinc can be directly employed in a Negishi cross-coupling reaction. This protocol outlines a general procedure for the coupling with a representative aryl bromide.
Causality Behind Experimental Choices:
Catalyst: A palladium(0) species is the active catalyst for the Negishi coupling.[1] Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand are commonly used.
Ligand: The choice of ligand is crucial for the efficiency of the reaction. For couplings involving sp³-hybridized organozinc reagents, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be effective in promoting the reductive elimination step and preventing β-hydride elimination.[2]
Aryl Halide: Aryl bromides and iodides are excellent electrophilic partners for this reaction. Aryl chlorides can also be used but often require more specialized catalyst systems.
Solvent: The reaction is typically carried out in an anhydrous, inert solvent like THF or toluene.
Catalyst and Aryl Halide Addition: In a separate Schlenk flask under an inert atmosphere, Pd(PPh₃)₄ (0.25 mmol, 289 mg) and 4-bromoanisole (5.0 mmol, 0.94 g) are dissolved in anhydrous THF (20 mL).
Organozinc Addition: The solution of bis(5-acetoxypentyl)zinc (assuming 10.0 mmol of the pentyl group from the preparation step) is transferred via cannula to the flask containing the catalyst and aryl halide at room temperature.
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or until the starting materials are consumed (monitored by TLC or GC-MS).
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
Extraction: The aqueous layer is extracted with diethyl ether (3 x 30 mL).
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(5-acetoxypentyl)-4-methoxybenzene.
Quantitative Data Summary
Reaction Step
Reactant 1
Reactant 2
Catalyst/Reagent
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Synthesis of Organozinc (Method 1)
5-Iodopentyl acetate (10 mmol)
Diethylzinc (5 mmol)
-
Toluene
50-60
12-18
>90 (in solution)
Synthesis of Organozinc (Method 2)
5-Bromopentyl acetate (10 mmol)
Zinc dust (20 mmol)
I₂, LiCl
THF
25-50
12-24
>85 (in solution)
Negishi Cross-Coupling
Bis(5-acetoxypentyl)zinc (5 mmol)
4-Bromoanisole (5 mmol)
Pd(PPh₃)₄ (5 mol%)
THF
25
12-24
70-85
Visualizing the Workflow
Diagram 1: Synthesis of Bis(5-acetoxypentyl)zinc via Iodine-Zinc Exchange
Caption: Workflow for the synthesis of bis(5-acetoxypentyl)zinc.
Diagram 2: Catalytic Cycle of the Negishi Cross-Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Safety and Handling Precautions
Organozinc reagents, including bis(5-acetoxypentyl)zinc and diethylzinc, are pyrophoric and will ignite upon contact with air.[5] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling pyrophoric reagents.
Quenching: Small excess amounts of organozinc reagents can be quenched by the slow addition of isopropanol, followed by ethanol, and then water. For larger quantities, a solution of isopropanol in an inert solvent should be used for quenching at low temperatures.
Spills: In case of a small spill, cover the area with sand or another non-combustible absorbent material. Do not use water to extinguish a fire involving organometallic reagents.
Conclusion
The preparation of functionalized dialkylzinc reagents, such as bis(5-acetoxypentyl)zinc, is a critical enabling technology for the synthesis of complex organic molecules. The iodine-zinc exchange and direct zinc insertion methods described in this application note provide reliable and high-yielding routes to this valuable intermediate. The subsequent Negishi cross-coupling reaction demonstrates its utility in forming new carbon-carbon bonds while preserving the ester functionality. By understanding the principles behind these reactions and adhering to safe handling practices, researchers can effectively utilize these powerful tools in their synthetic endeavors.
References
Wikipedia. (n.d.). Negishi coupling. Retrieved February 7, 2026, from [Link]
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
Rozema, M. J., Sidduri, A., & Knochel, P. (1992). Preparation of functionalized dialkylzinc reagents via an iodine-zinc exchange reaction. Highly enantioselective synthesis of functionalized secondary alcohols. The Journal of Organic Chemistry, 57(7), 1956–1958.
Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
Wikipedia. (n.d.). Pyrophoricity. Retrieved February 7, 2026, from [Link]
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.
Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425.
Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264.
Jensen, J., et al. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. The Journal of Organic Chemistry, 66(14), 4938-4945.
Balkenhohl, M., & Knochel, P. (2020). Recent Advances of the Halogen–Zinc Exchange Reaction. Chemistry – A European Journal, 26(17), 3688-3697. [Link]
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]
Application Note: 5-Iodopentyl Acetate as a C5 Linker in Medicinal Chemistry
Abstract This guide details the strategic application of 5-iodopentyl acetate (CAS: 58454-03-6) as a bifunctional C5 linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the strategic application of 5-iodopentyl acetate (CAS: 58454-03-6) as a bifunctional C5 linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands. Unlike Polyethylene Glycol (PEG) linkers, the C5 alkyl chain provides a hydrophobic spacer that modulates cell permeability and rigidifies ligand orientation. This note provides validated protocols for the synthesis, handling, and orthogonal deprotection of this linker, ensuring high-yield conjugation to pharmacophores.
Strategic Value & Chemical Logic
In medicinal chemistry, the "linker" is not merely a connector; it is a determinant of physicochemical properties (LogP, TPSA) and ternary complex stability.
Why C5 (Pentyl)? A 5-carbon chain (
6-7 Å) offers a "Goldilocks" length—long enough to span the E3 ligase-POI (Protein of Interest) interface but short enough to avoid the "entropic penalty" often seen with longer flexible chains.
Why Iodide? Alkyl iodides are superior alkylating agents compared to bromides or chlorides (
in leaving group ability), allowing for milder coupling conditions (lower temperature, weaker bases) which preserves sensitive pharmacophores.
Why Acetate? The acetate group acts as a robust "masked" alcohol. It survives the initial alkylation of the first ligand but can be selectively hydrolyzed (orthogonal deprotection) to reveal a hydroxyl group for subsequent activation (e.g., conversion to a tosylate or direct Mitsunobu coupling).
Chemical Properties & Handling
Caution: 5-iodopentyl acetate is an alkylating agent. Handle in a fume hood.
Property
Specification
Notes
Formula
MW
256.08 g/mol
High atom economy for linker installation.
Appearance
Colorless to pale yellow oil
Darkens upon storage due to liberation.
Stability
Light Sensitive
CRITICAL: Store in amber vials wrapped in foil at 4°C. Copper wire can be added to stabilize.
Solubility
DCM, THF, Acetone, DMF
Insoluble in water.
Reactivity
Electrophile ()
Susceptible to elimination (E2) with strong bulky bases ().
Experimental Protocols
Protocol A: Synthesis of 5-Iodopentyl Acetate (Finkelstein Reaction)
Rationale: While commercially available, in-house synthesis from the cheaper 5-chloropentyl acetate ensures freshness and eliminates iodine-decomposition impurities.
Reagents:
5-Chloropentyl acetate (1.0 equiv)
Sodium Iodide (NaI) (2.0 equiv) - Driving force reagent
Acetone (Reagent Grade, dried over
)
Workflow:
Dissolution: Dissolve NaI (3.0 g, 20 mmol) in dry Acetone (20 mL). The solution should be clear.
Reflux: Heat the mixture to reflux (approx. 60°C) for 18–24 hours.
Observation: A white precipitate (NaCl) will form. This precipitation drives the equilibrium forward (Le Chatelier’s Principle) because NaCl is insoluble in acetone, whereas NaI is soluble.
Work-up:
Cool to Room Temperature (RT).
Filter off the NaCl solid.
Concentrate the filtrate in vacuo.
Redissolve residue in Diethyl Ether (
). Wash with 10% (Sodium Thiosulfate) to remove any free iodine (yellow color should disappear).
Protocol B: Linker Installation (N- or O-Alkylation)
Context: Attaching the linker to a nucleophilic pharmacophore (e.g., a phenol or secondary amine).
Reagents:
Nucleophile (Pharmacophore, 1.0 equiv)
5-Iodopentyl acetate (1.2 equiv)
Base:
(3.0 equiv) for phenols; or DIPEA for amines.
Solvent: DMF or Acetonitrile (
).
Step-by-Step:
Activation: Dissolve the Pharmacophore in dry DMF (0.1 M concentration). Add the base and stir at RT for 15 mins to deprotonate.
Coupling: Add 5-iodopentyl acetate (dissolved in minimal DMF) dropwise.
Reaction: Stir at 40–60°C for 4–12 hours.
Note: Do not exceed 80°C to avoid elimination of the iodide to form the alkene side-product.
Monitoring: Monitor by LC-MS. Look for mass
(Mass of linker minus Iodine).
Work-up: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
Protocol C: Acetate Deprotection (The "Reveal")
Rationale: Converting the terminal acetate to an alcohol to allow attachment of the second ligand (e.g., the E3 ligase binder).
Reagents:
Substrate (Linker-Pharmacophore conjugate)
(2.0 equiv) or LiOH (1.5 equiv)
Solvent: MeOH:THF (1:1)
Step-by-Step:
Hydrolysis: Dissolve substrate in MeOH:THF. Add Base.[4][5]
Stir: Stir at RT for 1–2 hours. Acetates cleave easily; harsh heat is unnecessary.
Quench: Neutralize with dilute HCl or saturated
.
Result: You now have a 5-hydroxypentyl-pharmacophore .
Visualizing the Workflow
The following diagram illustrates the complete chemical pathway from linker synthesis to the final "Ready-to-Couple" intermediate.
Caption: Figure 1. Chemo-enzymatic workflow for installing the C5 linker. Red indicates the electrophilic linker; Blue indicates the protected conjugate; Black indicates the final reactive species.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Coupling)
Elimination (E2) competing with Substitution ().
Lower temperature (RT to 40°C). Use a less bulky base ( instead of ).
Darkening of Linker
Iodine liberation ().
Wash ether layer with Sodium Thiosulfate () during workup. Store over copper wire.
Incomplete Finkelstein
Wet Acetone.
Water solubilizes NaCl, halting the precipitation drive. Ensure Acetone is dried over molecular sieves.
Over-reaction
Di-alkylation (if pharmacophore has multiple sites).
Use stoichiometry control: Slow addition of the iodide (1.0 equiv) to excess pharmacophore (1.5 equiv).
References
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for
halide exchange).
PROTAC Linker Design: "Linker Design in PROTAC Technology." Journal of Medicinal Chemistry. Available at: [Link]
Alkyl Iodide Reactivity: "Reactivity of Alkyl Halides in Nucleophilic Substitutions." Chemistry LibreTexts. Available at: [Link]
Handling Light Sensitive Reagents: "Safe Handling of Light-Sensitive Chemicals." National Institutes of Health (NIH) Safety Guides. Available at: [Link]
General Properties of Acetate Esters: PubChem Database: Ethyl Acetate (Homolog reference). Available at: [Link]
Application Notes and Protocols for N-Alkylation of Heterocycles using 5-Iodopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Alkylated Heterocycles with Functionalized Side Chains Nitrogen-containing heterocycles are fundamental structur...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Heterocycles with Functionalized Side Chains
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. The strategic modification of these scaffolds through N-alkylation is a cornerstone of medicinal chemistry, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate. The introduction of an alkyl chain terminating in a functional group, such as a hydroxyl group, offers a particularly powerful tool for drug design. This "functionalized linker" can serve as a handle for further synthetic elaboration, or it can directly participate in crucial hydrogen bonding interactions with the biological target, enhancing binding affinity and selectivity.
5-Iodopentyl acetate emerges as a highly versatile and strategic reagent for this purpose. It allows for the introduction of a five-carbon chain onto a heterocyclic nitrogen via a robust nucleophilic substitution reaction, leveraging the high reactivity of the primary iodide. The terminal acetate group serves as a stable protecting group for the hydroxyl functionality, which can be readily unmasked in a subsequent step. This two-stage approach provides a reliable and controlled method for accessing N-(5-hydroxypentyl) substituted heterocycles, which are valuable intermediates in the synthesis of a wide range of biologically active compounds.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of various key heterocyles—imidazoles, pyrazoles, triazoles, and tetrazoles—using 5-iodopentyl acetate. It delves into the underlying chemical principles, offers step-by-step experimental procedures, and addresses common challenges such as regioselectivity, empowering researchers to confidently and effectively employ this powerful synthetic strategy.
The Underlying Chemistry: A Mechanistic Overview
The N-alkylation of a heterocycle with 5-iodopentyl acetate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction is typically performed under basic conditions to deprotonate the N-H of the heterocycle, thereby generating a more nucleophilic conjugate base. This anionic heterocycle then attacks the electrophilic carbon of the 5-iodopentyl acetate, displacing the iodide leaving group.
Application
Application Note: A Proposed Synthetic Route for Acyclic Nucleoside Phosphonates Utilizing 5-Iodopentyl Acetate
An in-depth guide to the synthesis of acyclic nucleoside phosphonates (ANPs) is detailed below, with a specific focus on the use of 5-iodopentyl acetate as a key starting material. Introduction Acyclic nucleoside phospho...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the synthesis of acyclic nucleoside phosphonates (ANPs) is detailed below, with a specific focus on the use of 5-iodopentyl acetate as a key starting material.
Introduction
Acyclic nucleoside phosphonates (ANPs) represent a pivotal class of antiviral compounds, with several having become essential therapies for managing viral infections like HIV, hepatitis B, and herpesviruses.[1][2][3] These molecules are nucleotide analogs where the sugar moiety is replaced by an aliphatic chain and the phosphate group is substituted with a more stable phosphonate group, characterized by a non-hydrolyzable phosphorus-carbon bond.[4][5] This structural modification allows them to act as effective inhibitors of viral DNA polymerases and reverse transcriptases, often leading to chain termination during viral replication.[4][6]
This document, intended for researchers and professionals in drug development, outlines a detailed, scientifically-grounded protocol for the synthesis of a novel class of ANPs. The proposed route uniquely employs 5-iodopentyl acetate as a versatile and accessible starting material for constructing the acyclic side chain. While direct literature on this specific precursor is sparse, the following protocols are designed based on well-established, fundamental reactions in organic and medicinal chemistry, such as nucleophilic substitution and the Michaelis-Arbuzov reaction.
The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system through integrated characterization checkpoints.
Strategic Overview of the Synthetic Pathway
The synthesis is designed as a multi-step sequence that logically builds the target ANP molecule. The core strategy involves three main phases:
Preparation of the Key Phosphonate Synthon: 5-iodopentyl acetate is first converted into a reactive phosphonate intermediate. This involves hydrolysis of the acetate ester to unmask a primary alcohol, followed by conversion of the terminal iodo group into a diethyl phosphonate via the Michaelis-Arbuzov reaction.
Coupling with the Nucleobase: The acyclic phosphonate synthon is then coupled to a heterocyclic base (e.g., adenine) through an N-alkylation reaction. This step establishes the crucial bond between the side chain and the nucleobase.
Final Deprotection: The terminal phosphonate esters are hydrolyzed to yield the final, biologically active phosphonic acid.
This strategic workflow is visualized below.
Caption: Overall workflow for the synthesis of ANPs from 5-iodopentyl acetate.
Experimental Protocols
Phase 1: Preparation of the Key Phosphonate Synthon
The initial phase focuses on converting the starting material into a versatile intermediate, Diethyl (5-hydroxypentyl)phosphonate. The choice to convert the iodo group to a phosphonate first is strategic; the resulting hydroxyl group can then be easily converted into a good leaving group (like a tosylate) for the subsequent alkylation step, preventing unwanted side reactions.
Protocol 1.1: Hydrolysis of 5-Iodopentyl Acetate to 5-Iodopentan-1-ol
Rationale: This step is a standard ester hydrolysis to deprotect the hydroxyl group. A base-catalyzed saponification is chosen for its efficiency and straightforward work-up.
Procedure:
Dissolve 5-iodopentyl acetate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5-iodopentan-1-ol.
Validation: The product can be confirmed by ¹H NMR (disappearance of the acetate methyl singlet around δ 2.0 ppm and appearance of a broad -OH signal) and Mass Spectrometry.
Protocol 1.2: Synthesis of Diethyl (5-hydroxypentyl)phosphonate via Michaelis-Arbuzov Reaction
Rationale: The Michaelis-Arbuzov reaction is a classic and highly reliable method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide. The primary iodide in 5-iodopentan-1-ol is an excellent substrate for this transformation.
Procedure:
In a round-bottom flask equipped with a reflux condenser, add 5-iodopentan-1-ol (1.0 eq) and an excess of triethyl phosphite (P(OEt)₃, ~2.0-3.0 eq).
Heat the mixture to reflux (typically 120-150 °C) for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
Monitor the reaction by TLC or ³¹P NMR spectroscopy (disappearance of the triethyl phosphite signal and appearance of the diethyl phosphonate signal).
After completion, allow the mixture to cool to room temperature.
Remove the excess triethyl phosphite and the ethyl iodide byproduct by distillation under reduced pressure.
The crude residue, Diethyl (5-hydroxypentyl)phosphonate, can be purified by column chromatography on silica gel.
Validation: Successful synthesis is confirmed by ³¹P NMR (a characteristic singlet around δ +30 ppm) and ¹H NMR (presence of the ethoxy groups of the phosphonate).
Phase 2: Coupling with the Nucleobase
With the acyclic side-chain synthon in hand, the next phase is to attach it to the nucleobase. This requires converting the hydroxyl group into a better leaving group to facilitate N-alkylation.
Protocol 2.1: Tosylation of Diethyl (5-hydroxypentyl)phosphonate
Rationale: Conversion of the primary alcohol to a tosylate creates an excellent leaving group for the subsequent Sₙ2 reaction with the nucleobase. This is a standard and high-yielding transformation.
Procedure:
Dissolve Diethyl (5-hydroxypentyl)phosphonate (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.
If using DCM, add a base like triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
Quench the reaction with water and extract the product with DCM.
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be purified by column chromatography.
Validation: Confirmation via ¹H NMR (appearance of aromatic signals from the tosyl group) and loss of the -OH signal.
Protocol 2.2: N-Alkylation of Adenine
Rationale: This is the key bond-forming step to create the acyclic nucleoside structure. A strong, non-nucleophilic base is used to deprotonate the adenine, creating a nucleophile that attacks the tosylated side chain.[7] The reaction typically yields a mixture of N9 and N7 isomers, which must be separated.
Procedure:
Suspend adenine (1.0 eq) in anhydrous dimethylformamide (DMF).
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C and stir for 1 hour until hydrogen evolution ceases.
Add a solution of the tosylated phosphonate from Protocol 2.1 (1.0 eq) in DMF dropwise.
Heat the reaction mixture to 60-80 °C and stir overnight.
Cool the reaction, quench carefully with methanol, and then remove the solvent under high vacuum.
The resulting residue contains the desired product along with regioisomers. Purify and separate the N9 and N7 isomers using column chromatography on silica gel.
Validation: The desired N9-alkylated product can be identified and distinguished from the N7 isomer using ¹H and ¹³C NMR spectroscopy, as the chemical shifts of the purine ring protons and carbons are distinct for each isomer.
Caption: Simplified mechanism of the N-alkylation step (Sₙ2 reaction).
Phase 3: Final Deprotection
The final step is to convert the phosphonate ester into the biologically active phosphonic acid.
Protocol 3.1: Hydrolysis of Diethyl Phosphonate Esters
Rationale: Bromotrimethylsilane (TMSBr) is a highly effective reagent for the mild and selective cleavage of dialkyl phosphonate esters to the corresponding phosphonic acid.[8][9]
Procedure:
Dissolve the purified N9-alkylated diethyl phosphonate (1.0 eq) in an anhydrous solvent like acetonitrile or DCM.
Add an excess of TMSBr (3.0-4.0 eq) at room temperature under an inert atmosphere.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by ³¹P NMR until the starting material is fully converted to the silylated intermediate.
Evaporate the solvent and excess TMSBr under reduced pressure.
Add water or a buffer solution to the residue and stir for 1 hour to hydrolyze the silyl esters.
The final phosphonic acid product can be purified by ion-exchange chromatography or reverse-phase HPLC.
Validation: The final product is confirmed by ³¹P NMR (shift to ~δ +10-15 ppm), Mass Spectrometry (correct molecular ion), and HPLC (purity analysis).
Data Summary and Characterization
The following table summarizes the expected analytical data for the key intermediates and the final product.
Krčmářová, J., Dračínský, M., Procházková, E., & Holý, A. (2019). Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety. Bioorganic & Medicinal Chemistry, 27(18), 115035. [Link]
Holý, A. (2005). Synthesis of acyclic nucleoside phosphonates. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.2. [Link]
Kim, C. U., Misco, P. F., & MacCoss, M. (2007). Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates. The Journal of Organic Chemistry, 72(3), 940–946. [Link]
Janeba, Z., et al. (2017). Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases. Journal of Medicinal Chemistry, 60(4), 1457–1473. [Link]
De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928–940. [Link]
De Clercq, E. (2022). The Elegance of the Acyclic Nucleoside Phosphonates (ANPs), Honorary Tribute to Antonín Holý, Who Passed Away on 16 July 2012, at the 10th Anniversary of His Death. Viruses, 14(9), 1969. [Link]
Chen, H., & Hosmane, R. S. (1999). Synthesis of Novel Acyclic Nucleoside and Acyclic Nucleoside Phosphonate Analogues of a Ring-Expanded ("Fat") Nucleobase Containing the Imidazo[4,5-e][8][10]diazepine Ring System. Molecules, 4(8), 258-262. [Link]
Institute of Organic Chemistry and Biochemistry of the CAS. (n.d.). Acyclic nucleoside phosphonates. IOCB Prague. [Link]
Périgaud, C., et al. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 112(7), 3887–3917. [Link]
Sigel, H., & Operschall, B. P. (2017). Coordination Chemistry of Nucleotides and Antivirally Active Acyclic Nucleoside Phosphonates, including Mechanistic Considerations. Chemical Society Reviews, 46(12), 3454-3487. [Link]
Pradere, U., et al. (2014). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry, 2, 77. [Link]
Kalčic, F., & Janeba, Z. (2021). Synthesis of C1'-branched acyclic nucleoside phosphonates. Organic & Biomolecular Chemistry, 19(34), 7486-7497. [Link]
De Clercq, E. (2005). Case history: Acyclic nucleoside phosphonates: A key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-40. [Link]
Introduction of 5-acetoxypentyl chain into organic molecules
Application Note: Strategic Introduction of 5-Acetoxypentyl Chains in Medicinal Chemistry Executive Summary The 5-acetoxypentyl moiety ( ) serves as a critical bifunctional building block in modern drug discovery, partic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Introduction of 5-Acetoxypentyl Chains in Medicinal Chemistry
Executive Summary
The 5-acetoxypentyl moiety (
) serves as a critical bifunctional building block in modern drug discovery, particularly in the fields of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) . This chain acts as a "masked" hydrophilic linker precursor. The 5-carbon alkyl chain provides a specific spatial separation (approx. 6–8 Å) often required to span the gap between an E3 ligase and a target protein, while the terminal acetate group serves two functions:
Orthogonal Protection: It protects the terminal hydroxyl group during nucleophilic substitution reactions.
Physicochemical Modulation: It reduces the polarity of the intermediate, facilitating purification and solubility in organic solvents compared to the free alcohol.
This guide details the protocols for introducing this chain via 5-bromopentyl acetate , focusing on maximizing yield and preventing premature deacetylation.
Strategic Rationale & Reagent Selection
The primary reagent for this transformation is 5-bromopentyl acetate (CAS: 15848-22-3).
Why 5 Carbons? In "Linkerology," chain length determines the ternary complex stability. A 5-carbon chain is a "Goldilocks" length—long enough to prevent steric clash between ligated proteins but short enough to minimize the entropic penalty of binding.
Why Acetate? Unlike silyl ethers (TBDMS) which can be acid-labile, or benzyl ethers which require hydrogenation, the acetate is stable under slightly acidic and oxidizing conditions but is easily removed via mild basic transesterification (methanolysis) at the final stage.
Synthetic Protocols
Method A:
-Alkylation of Phenols (The "Gold Standard")
mechanism. The choice of base is critical; strong bases (e.g., NaH, NaOH) or aqueous conditions must be avoided to prevent hydrolysis of the acetate ester before the alkylation is complete.
NMR: Look for the disappearance of the phenolic and the appearance of a triplet at ppm () and a sharp singlet at ppm ().
Method B:
-Alkylation of Amines
Target Application: Functionalizing piperazines or secondary amines (e.g., Lenalidomide analogs).
Principle:
Amines are better nucleophiles than phenols, but over-alkylation (quaternization) is a risk. We use a mild organic base to scavenge the HBr byproduct.
Reagents:
Substrate: Secondary Amine (1.0 equiv)
Reagent: 5-Bromopentyl acetate (1.1 equiv)
Base: DIPEA (Hünig's base) or
(1.5 equiv)
Solvent: Acetonitrile (MeCN).
Step-by-Step Protocol:
Dissolution: Dissolve the amine in MeCN (0.1 M).
Addition: Add DIPEA (1.5 equiv) followed by 5-bromopentyl acetate (1.1 equiv).
Reaction: Reflux at 80°C for 6–12 hours.
Note: If using
, reaction times may be shorter due to the "Cesium Effect" (increased solubility and nucleophilicity).
Workup: Evaporate MeCN. Redissolve in DCM, wash with sat.
.
Method C: Deprotection (Unmasking the Linker)
To convert the 5-acetoxypentyl group to the active 5-hydroxypentyl linker.
Protocol:
Dissolve the alkylated intermediate in MeOH.
Add
(0.5 equiv) or LiOH (1.0 equiv).
Stir at RT for 1 hour. (Do not heat, or you risk cleaving other sensitive groups).
Neutralize with Amberlite acidic resin or dilute HCl, filter, and concentrate.
Visualization of Workflows
Figure 1: General Synthetic Workflow
This diagram illustrates the critical path from reagent preparation to the final deprotected linker.[2]
Caption: Step-wise integration of the 5-acetoxypentyl chain, from coupling to final unmasking.
Figure 2: Decision Matrix for Base Selection
Use this logic tree to select the appropriate conditions for your specific substrate.
Caption: Logic guide for optimizing reaction conditions based on nucleophile sterics and pKa.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete conversion due to leaving group stability.
Add NaI or KI (0.1 eq) to form the more reactive 5-iodopentyl acetate in situ (Finkelstein).
Acetate Loss
Base was too strong or wet, causing premature hydrolysis.
Switch from NaOH/NaH to . Ensure solvents (DMF) are anhydrous .
Elimination
Formation of pentenyl acetate (alkene) instead of substitution.
Lower temperature to 50°C . Avoid bulky bases like t-BuOK.
O- vs C- Alkylation
Ambident nucleophile (e.g., phenol/enolate).
Use Acetone as solvent to favor O-alkylation (Charge control).
References
ChemicalBook. (n.d.). Synthesis of 5-Bromopentyl Acetate. Retrieved from
BOC Sciences. (2020). Overview of PROTAC Linkers: Types and Design. Retrieved from
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.[3][] Retrieved from
Organic Chemistry Portal. (n.d.). Protection of Alcohols as Esters (Acetates). Retrieved from
Preventing elimination side reactions when using 5-iodopentyl acetate
Welcome to the technical support resource for 5-iodopentyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 5-iodopentyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile reagent, specifically focusing on the prevention of undesired elimination side reactions. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: I'm reacting 5-iodopentyl acetate with a nucleophile and getting a significant amount of 5-acetoxypent-1-ene as a byproduct. What is happening?
This is a classic case of competing substitution (SN2) and elimination (E2) reaction pathways. 5-iodopentyl acetate is a primary alkyl iodide. While primary substrates strongly favor the SN2 pathway due to minimal steric hindrance at the electrophilic carbon, the E2 pathway can become competitive under certain conditions.[1][2]
Desired SN2 Pathway: The nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide leaving group to form the desired substitution product.
Undesired E2 Pathway: The reagent acts as a base, abstracting a proton from the carbon adjacent (beta-position) to the carbon bearing the iodide. This leads to the formation of a double bond and elimination of hydrogen iodide (HI), resulting in the alkene byproduct.[3]
The iodide ion is an excellent leaving group because its conjugate acid, HI, is a strong acid, making the iodide ion a very weak and stable base.[4][5][6] This high-quality leaving group facilitates both SN2 and E2 reactions, making careful control of reaction conditions paramount.
Caption: Competing SN2 and E2 pathways for 5-iodopentyl acetate.
Q2: How does the choice of nucleophile versus base affect the reaction outcome?
This is the most critical factor in controlling the SN2/E2 competition. The key lies in the distinction between nucleophilicity (the ability to attack an electrophilic carbon) and basicity (the ability to abstract a proton).
To Favor SN2 (Substitution): Use a reagent that is a strong nucleophile but a weak base . Species with high polarizability and less charge density, like I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻, are excellent for this purpose.
To Favor E2 (Elimination): Use a strong, sterically hindered base . Bulky bases like potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are poor nucleophiles because their size prevents them from accessing the electrophilic carbon for a backside attack.[7][8] However, they are very effective at abstracting the less-hindered protons on the β-carbon, leading predominantly to elimination.[9][10][11]
Even strong, non-hindered bases like hydroxide (OH⁻) or alkoxides (RO⁻) can promote E2, especially at elevated temperatures.[12]
Troubleshooting Guide: Minimizing Elimination
Problem: My yield of the substitution product is low, and I've confirmed the formation of an alkene byproduct.
This indicates that the conditions of your reaction are favoring the E2 pathway. Let's diagnose the potential causes and solutions.
Caption: Decision workflow for troubleshooting elimination side reactions.
Cause: Elevated Reaction Temperature
Scientific Rationale: Elimination reactions result in an increase in the number of molecules in the system (one molecule of substrate yields three molecules: alkene, protonated base, and leaving group ion). This leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more influential as temperature (T) increases.[13] Consequently, higher temperatures invariably favor elimination over substitution.[14][15][16]
Solution:
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Start at room temperature (20-25 °C) or below (e.g., 0 °C).
Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times or the need for heating.
Cause: Incorrect Choice of Base/Nucleophile
Scientific Rationale: As discussed in the FAQ, a sterically bulky or overly strong base will preferentially abstract a β-proton rather than perform a nucleophilic attack.[7] The transition state for E2 with a primary substrate is less stable than for a more substituted substrate, but a strong, bulky base can easily overcome this barrier.[1]
Solution:
Switch to a better nucleophile: If your intended reaction is substitution, select a reagent that is known to be a good nucleophile but a relatively weak base.
Avoid bulky bases: Do not use KOtBu, DBU, or LDA if substitution is the desired outcome.
Consider the pKa: When using alkoxides, smaller is better. Sodium methoxide is less basic and less hindered than sodium tert-butoxide.
Cause: Suboptimal Solvent Choice
Scientific Rationale: The solvent plays a crucial role in stabilizing reactants and transition states.
Polar Aprotic Solvents (Recommended for SN2): Solvents like DMSO, DMF, and acetonitrile excel at solvating the counter-ion (e.g., Na⁺ in NaCN) while leaving the nucleophilic anion relatively "naked" and highly reactive.[17][18] This enhances the rate of SN2 reactions.
Polar Protic Solvents (Use with Caution): Solvents like water, methanol, or ethanol can form a "cage" around the nucleophile via hydrogen bonding.[3][18] This blunts its nucleophilicity. While strong solvation of a base can weaken it and thus favor SN2 over E2, the general effect of reducing nucleophile strength often makes polar aprotic solvents a better first choice for maximizing SN2 rates with primary halides.[19][20][21]
Solution:
Use a polar aprotic solvent such as acetone, DMF, or DMSO to maximize the SN2 reaction rate.
Summary of Influential Factors
Factor
To Favor SN2 (Substitution)
To Favor E2 (Elimination)
Scientific Rationale
Temperature
Low (e.g., 0-25 °C)
High
Elimination has a higher positive entropy change (ΔS), which is favored at higher T.[13][14][16]
Nucleophile/Base
Strong Nucleophile, Weak Base (e.g., CN⁻, N₃⁻, RS⁻)
Strong, Sterically Hindered Base (e.g., KOtBu, DBU)
Steric bulk prevents nucleophilic attack at the α-carbon, favoring proton abstraction at the less-hindered β-carbon.[9][7][11]
Solvent
Polar Aprotic (e.g., DMSO, DMF, Acetone)
Varies, but less critical than other factors
Polar aprotic solvents enhance nucleophilicity by not solvating the anion, increasing the SN2 rate.[17][18]
Exemplary Protocol: SN2 Reaction with Sodium Azide
This protocol provides a robust starting point for performing a clean substitution reaction on 5-iodopentyl acetate, minimizing the risk of elimination.
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-iodopentyl acetate (1.0 eq) in anhydrous DMF (approx. 0.2-0.5 M concentration).
Addition of Nucleophile: Add sodium azide (1.2-1.5 eq) to the solution in one portion. Caution: Sodium azide is highly toxic.
Reaction: Stir the mixture vigorously at room temperature (20-25 °C).
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), staining with potassium permanganate (the starting iodide will appear as a yellow spot, while the product will be a different Rf). The reaction is typically complete within 4-12 hours.
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
Extraction: Extract the aqueous layer twice more with diethyl ether.
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and finally with brine. This removes the DMF and any unreacted azide.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-azidopentyl acetate.
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Chemistry LibreTexts. (2022). 4.15: Factors Influencing the Elimination Mechanism. [Link]
Chemistry Stack Exchange. (2018). Do bulky bases participate in substitution reactions?. [Link]
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. [Link]
Chemistry Steps. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. [Link]
Fernandez, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules. [Link]
National Center for Biotechnology Information. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. [Link]
Fiveable. Characteristics of the SN2 Reaction | Organic Chemistry Class Notes. [Link]
Reddit. (2021). Would this be an SN2 reaction? The "base" is bulky which would likely make it E2, but the electrophile is primary. So how can I determine if it is E2 or SN2?. [Link]
ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. [Link]
University of Calgary. Ch 8 : Substitution or Elimination ?. [Link]
Technical Support Center: Optimizing Yields for Alkylation with 5-Iodopentyl Acetate
Welcome to the technical support center for optimizing alkylation reactions using 5-iodopentyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing alkylation reactions using 5-iodopentyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing reaction efficiency and yield. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This center provides troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about using 5-iodopentyl acetate as an alkylating agent.
Q1: What is 5-iodopentyl acetate and for what types of alkylation is it suitable?
A: 5-Iodopentyl acetate is a bifunctional chemical reagent. It features a primary alkyl iodide, which is a highly effective electrophile for nucleophilic substitution (SN2) reactions, and an acetate ester group, which is generally stable under many reaction conditions but can be hydrolyzed later if desired. The primary nature of the alkyl iodide makes it an excellent choice for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[1]
It is commonly used to introduce a protected five-carbon chain with a terminal hydroxyl group (after deprotection of the acetate). This is valuable in pharmaceutical and materials science for creating linkers, modifying scaffolds, or building more complex molecules.
Q2: How do I select the optimal solvent for my alkylation reaction?
A: Solvent choice is critical as it influences the solubility of reagents, the reactivity of the nucleophile, and the reaction pathway (SN2 vs. E2). For SN2 reactions with an anionic nucleophile, polar aprotic solvents are almost always the best choice. They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺, Cs⁺) without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.
Solvent Type
Examples
Rationale & Considerations
Polar Aprotic (Recommended)
DMF, DMSO, Acetonitrile (ACN), THF
Excellent for SN2 reactions. They increase the rate by solvating the cation but leaving the anion "naked" and highly reactive. DMSO and DMF are particularly good at dissolving a wide range of substrates.[2]
Polar Protic
Ethanol, Methanol, Water
Generally avoided. These solvents can protonate the nucleophile, reducing its strength. They can also act as competing nucleophiles (solvolysis).
Non-Polar
Toluene, Hexane, Dichloromethane (DCM)
Used when reagents have low polarity. Often less effective for reactions involving charged nucleophiles due to poor solubility of salts. May require phase-transfer catalysts.
Q3: What factors should guide my choice of base?
A: The base's primary role is to deprotonate the nucleophile, making it anionic and therefore more reactive. The choice of base depends on the pKa of the nucleophile you intend to alkylate.
Nucleophile Type
pKa Range
Recommended Base
Strength
Key Considerations
Phenols (O-Alkylation)
~10
K₂CO₃, Cs₂CO₃
Moderate
Carbonates are often sufficient and easy to handle. Cesium carbonate can accelerate reactions due to the high solubility of its salts.[3]
Alcohols (O-Alkylation)
~16-18
NaH, KOtBu
Strong
Strong, non-nucleophilic bases are required to fully deprotonate alcohols to form alkoxides. NaH is a common choice.[4][5]
Amines (N-Alkylation)
~10-11 (Amides), ~35-40 (Amines)
K₂CO₃, Et₃N (for HBr scavenging)
Weak/Moderate
For primary/secondary amines, an external base is often used to neutralize the HBr byproduct. For less nucleophilic substrates like amides or indoles, a stronger base like NaH may be needed.[6][7]
Carbonyls (C-Alkylation)
~19-25
LDA, NaH, KOtBu
Strong/Bulky
For forming enolates for C-alkylation, strong, non-nucleophilic bases are essential. LDA is often used to favor the kinetic (less substituted) enolate.[5]
Causality Insight: The strength of the base must be sufficient to generate the nucleophile, but an overly strong or sterically hindered base can promote the competing E2 elimination side reaction.[2]
Q4: What is a typical starting point for reaction temperature and duration?
A: Most alkylations with primary iodides are conducted between room temperature (25 °C) and 60-80 °C.
Initial Setup: Start the reaction at room temperature.
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Optimization: If the reaction is sluggish after 2-4 hours, gradually increase the temperature in 10-15 °C increments. Higher temperatures can increase the rate of the desired SN2 reaction but may also promote side reactions like elimination or decomposition.[8][9] Reactions are typically run for 4 to 24 hours.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during alkylation with 5-iodopentyl acetate.
Problem 1: Low or No Conversion of Starting Material
Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after 24 hours. What went wrong?
A: This is a common issue that can usually be traced back to one of four key areas: reagent activity, reaction conditions, base selection, or steric hindrance.
Troubleshooting Steps:
Verify Reagent Quality:
5-Iodopentyl Acetate: Alkyl iodides can decompose over time, releasing free iodine (visible as a purple or brown tint). If decomposition is suspected, wash a solution of the reagent in ether with aqueous sodium thiosulfate, dry, and concentrate in vacuo.
Base: Sodium hydride (NaH) can become passivated by an outer layer of NaOH if exposed to moisture. Ensure you are using the reactive grey powder from under the oil. Carbonate bases can be ineffective if they are hydrated. Dry them in an oven before use if necessary.
Solvent: Ensure you are using anhydrous (dry) solvent, especially when using strong bases like NaH. Water will quench the base and the generated nucleophile.
Re-evaluate Base and Nucleophile Generation:
The chosen base may be too weak to fully deprotonate your nucleophile. Check the pKa of your substrate and ensure the conjugate acid of your base has a pKa at least 2-3 units higher. For example, to deprotonate an alcohol (pKa ~17), a base like sodium ethoxide (conjugate acid ethanol, pKa ~16) will only establish an equilibrium, whereas NaH (conjugate acid H₂, pKa ~36) will drive the deprotonation to completion.[5]
Optimize Reaction Temperature:
Many alkylations require gentle heating to proceed at a reasonable rate. If the reaction is clean but slow at room temperature, consider heating to 50-60 °C.[9]
Consider Catalytic Additives:
In some cases, adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) can be beneficial, particularly if you were using a different alkyl halide. This is known as the Finkelstein reaction, which in situ generates the more reactive alkyl iodide.[10] Since you are already using an iodide, this is less relevant unless significant halide exchange with solvent or other species is occurring.
Problem 2: Formation of Multiple Products (e.g., Polyalkylation)
Q: My reaction is producing both mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated species?
A: Polyalkylation is a frequent issue, especially in N-alkylation of primary amines or C-alkylation of active methylene compounds.[11] The mono-alkylated product can itself be deprotonated and react again.
Strategies for Improving Mono-Selectivity:
Control Stoichiometry: Use a stoichiometric excess of the nucleophile relative to the 5-iodopentyl acetate (e.g., 2-3 equivalents of the nucleophile). This increases the statistical probability that the alkylating agent will encounter an unreacted nucleophile molecule.
Slow Addition: Add the 5-iodopentyl acetate slowly (e.g., via a syringe pump) to a solution of the deprotonated nucleophile. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second alkylation may be higher.
Choice of Base/Solvent: In C-alkylation, the choice of counter-ion and solvent can influence the aggregation and reactivity of the enolate, which can affect the propensity for polyalkylation.
Problem 3: Significant Elimination (E2) Side Product Formation
Q: I've isolated my product but also have a significant impurity that appears to be an alkene resulting from elimination. How can I minimize this?
A: The reaction of an alkyl halide with a base/nucleophile is a competition between SN2 (substitution, desired) and E2 (elimination, undesired). While 5-iodopentyl acetate is a primary halide, which generally favors SN2, elimination can still occur, especially with strong, bulky bases.
dot
Caption: SN2 vs. E2 Pathway Competition.
Methods to Favor Substitution over Elimination:
Base Selection: Use a less sterically hindered base. For example, if you are using potassium tert-butoxide (KOtBu), consider switching to sodium hydride (NaH) or potassium carbonate (K₂CO₃), if appropriate for your substrate's pKa.[4]
Temperature Control: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures.
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents are known to increase the rate of SN2 reactions significantly.[2]
Problem 4: Hydrolysis of the Acetate Ester Group
Q: My desired product is formed, but I am also getting the corresponding alcohol, indicating the acetate group has been cleaved. How do I prevent this?
A: The acetate ester is susceptible to hydrolysis under strongly basic or acidic conditions, particularly in the presence of water.
Preventative Measures:
During the Reaction:
Avoid using strongly nucleophilic bases like NaOH or KOH if possible, especially with prolonged heating. Bases like NaH or K₂CO₃ are less likely to cause hydrolysis.
Ensure the reaction is run under anhydrous (dry) conditions to minimize water, which is required for hydrolysis.
During Aqueous Workup:
Avoid washing with strong aqueous bases (e.g., 1M NaOH). If a basic wash is needed to remove an acidic starting material, use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) and perform the wash quickly at a low temperature (e.g., in an ice bath).
If your product is stable, it is often better to quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and proceed directly to extraction.
Section 3: Experimental Protocols & Data
General Protocol for N-Alkylation of an Indole
This protocol describes a typical procedure for the N-alkylation of indole with 5-iodopentyl acetate and serves as a representative workflow.
dot
Caption: General Experimental Workflow.
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add indole (1.0 eq).
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the indole). Cool the mixture to 0 °C in an ice bath.
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.
Alkylation: Add 5-iodopentyl acetate (1.1 eq) dropwise via syringe.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting indole is consumed.
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and transfer to a separatory funnel.
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Purification: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
References
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one. [Link]
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... [Link]
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]
National Institutes of Health. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
YouTube. (2020). Acid-Base Equilibria and Enolate Alkylation. [Link]
CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. [Link]
National Institutes of Health. (n.d.). Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
ResearchGate. (2015). Effect of temperature, molar ratio of reactants and amount of catalyst on the yield of alkylation of phenol with benzyl alcohol in the presence of p-toluenesulphonic acid. [Link]
ResearchGate. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. [Link]
ResearchGate. (n.d.). Optimizing vinyl acetate production process and selecting of appropriate reactor type. [Link]
MDPI. (n.d.). Mechanism and Performance of Melamine-Based Metal-Free Organic Polymers with Modulated Nitrogen Structures for Catalyzing CO2 Cycloaddition. [Link]
Technical Support Center: Purification of 5-Iodopentyl Acetate
Core Directive: The Challenge of 5-Iodopentyl Acetate You are likely synthesizing 5-iodopentyl acetate (CAS: 22626-47-7) as a bifunctional linker for PROTACs, radioligands, or cross-coupling precursors.[1] The Problem: T...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Challenge of 5-Iodopentyl Acetate
You are likely synthesizing 5-iodopentyl acetate (CAS: 22626-47-7) as a bifunctional linker for PROTACs, radioligands, or cross-coupling precursors.[1]
The Problem: This molecule presents a purification paradox. It requires heat to distill (high boiling point), yet alkyl iodides are thermally labile (prone to eliminating HI to form pentenyl acetate) and photolytically unstable (releasing free iodine).
The Solution: You cannot simply "boil it." You must construct a Stabilized Vacuum System . This guide replaces standard distillation protocols with a chemically stabilized, high-vacuum approach designed to suppress decomposition.[1]
Pre-Distillation Checklist (Critical)
Do not attempt distillation until these criteria are met. 90% of failures occur here.
Parameter
Requirement
The "Why" (Causality)
Crude Purity
>85% by GC/NMR
Distillation is for polishing, not bulk separation. If crude is dirty, run a silica plug first (Hex/EtOAc).
Acid Neutrality
pH 7 (Aqueous wash)
Residual acid from synthesis (e.g., HI, H₂SO₄) catalyzes elimination during heating.[1] Wash with NaHCO₃.[1][2]
Iodine Scavenger
Copper Turnings
MANDATORY. Added to the distillation pot. Reacts with liberated to form CuI, preventing autocatalytic decomposition.[1]
Vacuum Strength
< 2.0 mmHg (Torr)
High vacuum allows a bath temp <130°C. Above 140°C, the iodide C-I bond weakens significantly.[1]
System Darkness
Foil-wrapped
Alkyl iodides degrade under UV/Visible light.[1] Wrap the column and receiver.
The Protocol: Stabilized Vacuum Distillation
Objective: Isolate colorless oil, >98% purity.
Phase A: The Setup
Flask: Use a pear-shaped or round-bottom flask (max 60% full).
Stabilizer: Add 2-3 grams of bright, acid-washed copper turnings (or copper powder) directly into the crude oil.
Head: Use a short-path distillation head (Vigreux columns cause too much pressure drop/holdup).
Receiver: "Cow" receiver or fraction cutter to isolate cuts without breaking vacuum.[1]
Phase B: The Run
Degassing: Apply vacuum gradually at room temperature to remove residual solvents (THF, DCM). Bumping is highly likely here; use a stir bar vigorously.
Ramp: Slowly increase oil bath temperature.
Note: 5-Iodopentyl acetate has a predicted boiling point of ~110–120°C at 1–2 mmHg .[1]
Main Fraction: Collect when head temperature stabilizes (±1°C). The liquid should be clear/colorless.
Tail: Stop if the pot residue turns dark purple/black or viscosity increases sharply.
Workflow Visualization
Figure 1: Purification workflow emphasizing the critical stabilization step prior to heating.
Troubleshooting Center
Diagnose your issue based on the symptoms below.
Symptom: Distillate is Pink or Violet
Diagnosis: Free Iodine (
) Liberation.
Mechanism: Thermal decomposition of the C-I bond. The iodine vapor is co-distilling with your product.
Corrective Action:
Stop immediately. Cool the system.
Check Copper: Did you add copper turnings to the pot? If yes, are they black (saturated)? Add fresh copper.[1]
Check Vacuum: Your vacuum is likely too weak, forcing you to overheat the pot. Grease all joints and check the pump oil.
Rescue: Wash the pink distillate with cold 10%
(sodium thiosulfate) solution until colorless, dry over , and redistill.
Symptom: "Bumping" / Uncontrollable Foaming
Diagnosis: Residual Solvent Outgassing.[1]
Mechanism: Trace THF or DCM trapped in the viscous oil expands violently under high vacuum.
Corrective Action:
Rotovap Harder: Use a rotary evaporator at 40°C for 1 hour before setting up the main distillation.
Stirring: Ensure the magnetic stir bar is sized correctly and spinning rapidly before applying vacuum.
Bleed: Use a capillary bleed tube (if using an older setup) or a splash guard.
Symptom: Product Co-elutes with Impurity
Diagnosis: Separation Efficiency Failure.[1]
Mechanism: 5-chloropentyl acetate (starting material) boils very close to the iodo-product.[1]
Corrective Action:
Finkelstein Check: Ensure conversion was complete before distillation. If >5% chloride remains, reflux with NaI/Acetone longer.[1] Distillation cannot easily separate the Chloro vs. Iodo analogs (boiling point difference is <10°C).
Troubleshooting Logic Tree
Figure 2: Decision matrix for common distillation failures.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of distillation?A: Yes, and it is often safer for small scales (<5g). Use a gradient of Hexanes:Ethyl Acetate.[2] However, silica gel can be slightly acidic, which may degrade the iodide.[1] Add 1% Triethylamine to your eluent to buffer the silica if you see streaking or decomposition.
Q: How do I store the purified 5-iodopentyl acetate?A: Store at 4°C in an amber vial. Add a small snippet of copper wire into the vial for long-term storage. This acts as a sacrificial scavenger for any iodine that forms over time.[1]
Q: What is the expected Refractive Index (
)?A: While specific literature data is sparse, alkyl iodides have high refractive indices.
, you likely have significant chloride contamination or solvent.[1]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of alkyl halides and esters). [1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See Section 5.10 on Alkyl Halides and use of copper turnings).
Paine, S. W., et al. (2004).[1] "Correlation of Physical Properties with Chemical Stability for a Series of Alkyl Iodides." Journal of Chemical & Engineering Data, 49(3). (Discusses thermal instability of alkyl iodides).
Technical Support Center: Acetate Protecting Group Hydrolysis
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of acetate protecting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of acetate protecting groups, particularly after alkylation steps. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Understanding Acetate Protecting Group Hydrolysis: The "Why"
Before delving into troubleshooting, it is crucial to understand the mechanisms governing the removal of acetate protecting groups. Acetates are esters, and their hydrolysis is typically catalyzed by either acid or base. The choice between these two pathways is dictated by the overall stability of your molecule and the presence of other functional groups.
This is often the preferred method due to its irreversibility. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: A hydroxide or alkoxide ion attacks the electrophilic carbonyl carbon of the acetate group.
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating the alcohol's oxygen as an alkoxide, which is a relatively poor leaving group.
Irreversible Deprotonation: The generated carboxylic acid is immediately deprotonated by the alkoxide or hydroxide in the basic medium. This acid-base reaction is essentially irreversible and drives the entire process to completion.[1]
Caption: Base-catalyzed hydrolysis of an acetate group.
Mechanism 2: Acid-Catalyzed Hydrolysis
This is a reversible process, which can be a drawback. The mechanism is essentially the reverse of a Fischer esterification.
Protonation: The carbonyl oxygen of the acetate is protonated by a hydronium ion (H₃O⁺), making the carbonyl carbon more electrophilic.[2]
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol.
Elimination: The protonated alcohol departs as a neutral molecule (a good leaving group), and the carbonyl group is reformed.
To drive this equilibrium-controlled reaction to completion, it is often necessary to use a large excess of water or to remove the alcohol as it forms.[3]
Caption: Acid-catalyzed hydrolysis of an acetate group.
Troubleshooting Guide: Question & Answer
This section addresses common issues encountered during the hydrolysis of acetate protecting groups, particularly after alkylation steps.
Q1: My acetate deprotection is incomplete. What are the likely causes and how can I fix it?
Incomplete deprotection is a frequent challenge. Here are the primary culprits and their solutions:
Insufficient Reagent: The stoichiometry of your acid or base may be inadequate.
Solution: Increase the equivalents of the catalytic or stoichiometric acid/base. For base-catalyzed reactions, ensure you are using at least one equivalent of base if the reaction is not catalytic.
Steric Hindrance: The acetate group may be in a sterically congested environment, slowing down the reaction. This is particularly relevant for secondary or tertiary alcohols.
Solution: Increase the reaction time and/or temperature. Be cautious, as harsher conditions can lead to side reactions.[4] Alternatively, consider a less sterically demanding deprotection agent.
Reversible Reaction (Acid-Catalyzed): If you are using acidic conditions, the reaction may have reached equilibrium.
Solution: Use a large excess of a water-containing solvent system to push the equilibrium towards the products.[3]
Poor Solubility: Your substrate may not be fully dissolved in the chosen solvent, limiting the reaction rate.
Solution: Choose a solvent system in which your substrate is fully soluble. For basic hydrolysis, methanol or ethanol/water mixtures are common. For acidic hydrolysis, THF/water or dioxane/water can be effective.
Q2: After my Friedel-Crafts alkylation and subsequent deprotection, I'm seeing a complex mixture of byproducts. What could be happening?
This scenario requires careful consideration of the entire reaction sequence.
Residual Lewis Acid: The Lewis acid (e.g., AlCl₃) from the Friedel-Crafts alkylation may not have been completely quenched and removed.[5][6] Residual Lewis acids can catalyze side reactions, including rearrangement of the newly installed alkyl group or cleavage of other sensitive functionalities during the deprotection step.
Solution: Ensure a thorough aqueous workup after the alkylation to completely remove the Lewis acid before proceeding to the deprotection step.
Acid-Labile Alkyl Group: The alkyl group you introduced might be sensitive to the acidic conditions used for deprotection (e.g., a tert-butyl group is highly acid-labile).
Solution: Switch to basic conditions for the acetate deprotection. This is a classic example where an orthogonal protecting group strategy is essential.[7]
Base-Sensitive Functionalities: Your molecule might contain other functional groups that are sensitive to the basic conditions used for deprotection. For instance, if your alkylation step introduced an ester, basic hydrolysis will cleave both the acetate and the new ester.
Solution: Utilize milder, chemoselective deprotection methods or switch to acidic conditions if your molecule can tolerate them.
Q3: I am trying to selectively deprotect a primary acetate in the presence of a secondary acetate, but I'm getting a mixture. How can I improve selectivity?
Achieving selectivity between primary and secondary acetates requires finely tuned conditions.
Steric Differentiation: Primary acetates are less sterically hindered and thus more reactive than secondary or tertiary acetates.
Solution: Employ a sterically bulky or mild reagent that can differentiate between the two positions. Magnesium methoxide has been shown to selectively cleave primary acetates in the presence of secondary and tertiary acetates.[2] Similarly, a combination of DIBAL-H and Cp₂ZrCl₂ can achieve regioselective cleavage of primary acetates.
Controlled Conditions: Standard conditions might be too harsh, leading to the loss of selectivity.
Solution: Run the reaction at a lower temperature (e.g., 0°C or even -20°C) and carefully monitor the progress by TLC. Quench the reaction as soon as the primary acetate has been consumed.
Frequently Asked Questions (FAQs)
What are the most common methods for acetate deprotection?
The two most common methods are:
Basic Hydrolysis (Zemplén Conditions): Typically using a catalytic amount of sodium methoxide in methanol. This method is efficient and irreversible.[8]
Acidic Hydrolysis: Using a dilute acid like HCl or H₂SO₄ in a water/organic solvent mixture. This is useful for substrates with base-sensitive functional groups.[2]
How do I choose between acidic and basic deprotection?
The choice depends on the stability of your substrate.
Use basic conditions if your molecule contains acid-sensitive groups (e.g., acetals, silyl ethers, tert-butyl ethers).[9]
Use acidic conditions if your molecule has base-labile groups (e.g., other esters you wish to preserve, or functionalities prone to elimination under basic conditions).[7]
What is "orthogonal protection" and why is it important here?
Orthogonal protection is a strategy where multiple protecting groups in a molecule can be removed selectively under different reaction conditions.[10] For example, you can have an acetate group (removable by base) and a TBDMS (tert-butyldimethylsilyl) ether (removable by fluoride, but stable to base) on the same molecule. This allows you to deprotect one alcohol without affecting the other.[4]
Protocols & Methodologies
Protocol 1: Standard Basic Deprotection (Zemplén Deacetylation)
This protocol is suitable for substrates that are stable to basic conditions.
Dissolution: Dissolve the acetylated compound (1.0 equivalent) in dry methanol (approximately 5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0°C using an ice bath.
Reagent Addition: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 to 0.3 equivalents of a 1 M solution in methanol).[8]
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
Neutralization: Once the starting material is consumed, neutralize the reaction by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral.[8]
Workup: Filter off the resin and wash it with methanol. Combine the filtrate and washings, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Standard Acidic Deprotection
This protocol is for substrates with base-labile functionalities.
Dissolution: Dissolve the acetylated compound (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
Acid Addition: Add a catalytic or stoichiometric amount of a strong acid, such as 2 M hydrochloric acid.
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC.
Neutralization: Upon completion, carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Data Summary: Comparison of Deprotection Conditions
Method
Reagent(s)
Solvent(s)
Temperature (°C)
Typical Time
Selectivity Notes
Basic (Zemplén)
cat. NaOMe
Methanol
0 to RT
1-4 h
Cleaves most ester groups. Not compatible with base-labile groups.
Basic (K₂CO₃)
K₂CO₃
Methanol/Water
RT
2-12 h
Milder than NaOMe, can sometimes offer better selectivity.
Acidic
HCl or H₂SO₄
THF/Water
RT to 50
2-24 h
Not compatible with acid-labile groups (e.g., acetals, silyl ethers).
Chemoselective
Me₃SI, KMnO₄
Methanol
RT
5 min - 12 h
High selectivity for acetates over benzoyl (Bz) or pivaloyl (Pv) groups.[11]
Chemoselective
Ti(OiPr)₄
THF
RT
1-10 h
Selective for acetates over benzoates and various ether protecting groups.[12]
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting acetate deprotection.
References
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
Zenodo. A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. [Link]
ResearchGate. A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. [Link]
ResearchGate. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. [Link]
YouTube. Protecting Groups, Acetals, and Hemiacetals. [Link]
Royal Society of Chemistry. Me3SI-promoted chemoselective deacetylation: a general and mild protocol. [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
National Center for Biotechnology Information. De-O-acetylation using sodium methoxide - Glycoscience Protocols. [Link]
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
University of Illinois Urbana-Champaign. Protecting Groups. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 5-IPA-SN2-001
Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution
Status: Open
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Core Diagnostic
You are experiencing low reactivity with 5-iodopentyl acetate (
).
The Paradox: Primary alkyl iodides are among the most reactive electrophiles in organic chemistry (
vs. bromides). If this molecule is "unreactive," it is rarely an intrinsic kinetic issue. It is almost always a stability , solvation , or competitive pathway issue.
Immediate Triage Checklist:
Appearance: Is the liquid clear/colorless? If it is pink, violet, or brown, free iodine (
) has formed. The effective concentration of your electrophile is lower than calculated.
Solvent: Are you using an alcohol or water? These deactivate nucleophiles.
Base: Are you using a hydroxide (
) or strong alkoxide? You are likely hydrolyzing the ester rather than displacing the iodide.
Diagnostic Decision Tree (Visual)
The following flowchart outlines the logical troubleshooting path for this specific substrate.
Figure 1: Step-by-step diagnostic logic for isolating the cause of reaction failure.
Deep Dive: The "Why" Behind the Failure
Issue 1: The "Phantom" Reagent (Degradation)
Alkyl iodides have a weak C–I bond (
kcal/mol). Exposure to light or heat causes homolytic cleavage, releasing free iodine radical () which dimerizes to .
Symptom: The reagent turns purple/brown.
Impact: You are weighing "dead" mass. If your sample is 10%
by weight, your stoichiometry is wrong. Furthermore, can act as an oxidant, destroying sensitive nucleophiles (like thiols or amines).
Issue 2: The Solvent Cage Effect
In
reactions, the nucleophile must attack the backside of the carbon-iodine bond.
The Trap: If you use protic solvents (Methanol, Ethanol, Water), the solvent molecules form a hydrogen-bond "cage" around your anionic nucleophile.
The Result: The nucleophile is stabilized and "happy," reducing its energy and reactivity by orders of magnitude.
The Fix: Use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, Acetone). These solvate cations (leaving the nucleophile "naked" and reactive) but do not hydrogen bond to the anion.
Issue 3: The "Trojan Horse" (Hydrolysis & Cyclization)
This is the most subtle failure mode for 5-iodopentyl acetate .
Mechanism: If you use a hydroxide base (NaOH) or even carbonate in wet conditions, the acetate ester hydrolyzes first.
The Cascade:
You now have 5-iodopentanol.
The alkoxide oxygen attacks the iodide intramolecularly (5-carbon chain allows perfect wrapping).
Result: Formation of Tetrahydropyran (THP) .
Observation: You see the starting material disappear, but you don't get your product. You get a volatile ether that vanishes during workup.
Validated Protocols
Protocol A: Purification of Degraded 5-Iodopentyl Acetate
Use this if your starting material is violet/brown.
Dissolve: Dilute the iodide in diethyl ether or hexanes (10 mL per gram).
Wash: Wash with 10% aqueous Sodium Thiosulfate (
) until the organic layer is completely colorless. (Thiosulfate reduces back to colorless iodide).
Dry: Wash with brine, dry over anhydrous
.
Concentrate: Remove solvent under reduced pressure (keep bath
C to prevent thermal degradation).
Store: Wrap flask in aluminum foil and store at 4°C over copper wire (copper stabilizes iodides).
Protocol B: Optimized
Conditions (General)
Standard conditions to maximize yield and minimize side reactions.
Parameter
Recommendation
Rationale
Solvent
DMF (Dimethylformamide) or Acetone
Maximizes nucleophilicity; prevents H-bonding.
Concentration
0.2 M - 0.5 M
High concentration favors bimolecular () kinetics.
Base
or
Weak enough to spare the ester; Cesium effect improves solubility.
Temperature
RT to 50°C
Avoid reflux. High heat promotes Elimination (E2).
Additive
TBAI (Catalytic, 10 mol%)
If using a chloro-precursor or if reaction is sluggish.
Protocol C: The Finkelstein "In-Situ" Rescue
Use this if the iodide is too unstable or expensive. Start with 5-chloropentyl acetate (cheaper, stable) and convert it in the pot.
Setup: Dissolve Nucleophile (1.0 equiv) and 5-chloropentyl acetate (1.2 equiv) in Acetone (anhydrous).
Catalyst: Add Sodium Iodide (NaI , 1.5 equiv).
Mechanism: NaI is soluble in acetone; NaCl is not. The iodide displaces the chloride (Finkelstein), creating reactive 5-iodopentyl acetate in situ, which then reacts with your nucleophile.
Visual Proof: A white precipitate (
) will form, driving the equilibrium forward.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired substitution and the fatal cyclization pathway.
Figure 2: Competitive pathways. Note how hydrolysis leads to rapid, irreversible cyclization.
References
Solvent Effects in
Reactions:
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
Concept: Explains the "naked anion" effect in polar aprotic solvents.
Finkelstein Reaction & Halide Exchange
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
Intramolecular Cyclization (Baldwin's Rules Context):
Baldwin, J. E. (1976). "Rules for ring closure". Journal of the Chemical Society, Chemical Communications, (18), 734–736.
Context: Explains why 5-Exo-Tet and 6-Exo-Tet cyclizations (formation of tetrahydropyran from 5-iodopentanol) are kinetically favored.
Stability of Alkyl Iodides
Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
Protocol: Standard procedures for removing free iodine
Precision Characterization of 5-Iodopentyl Acetate: A Comparative 1H NMR Guide
The following guide provides a precision characterization of 5-iodopentyl acetate, focusing on the diagnostic 1H NMR signal of the iodomethyl group ( ). This content is structured for researchers requiring rigorous struc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a precision characterization of 5-iodopentyl acetate, focusing on the diagnostic 1H NMR signal of the iodomethyl group (
). This content is structured for researchers requiring rigorous structural validation.
Executive Summary: The Target Signal
For researchers synthesizing or utilizing 5-iodopentyl acetate (e.g., as a linker in PROTACs or alkylating agent), the definitive confirmation of structural integrity lies in the iodomethyl methylene (
) signal.
Target Chemical Shift:3.19 ppm (
0.02 ppm)
Multiplicity: Triplet (
)
Coupling Constant (
): ~7.0 Hz
Key Diagnostic: This signal is significantly upfield (shielded) relative to its bromo- and chloro- analogs, a counter-intuitive trend driven by the "Heavy Atom Effect" of iodine.
Comparative Analysis: Validating the Signal
To ensure unambiguous assignment, the observed shift must be compared against alternative halogenated precursors and theoretical baselines.
A. The "Heavy Atom" Shielding Trend
Unlike lighter halogens where chemical shift correlates strictly with electronegativity (Cl > Br > I), alkyl iodides exhibit an "upfield shift" due to the high polarizability and diamagnetic shielding of the large iodine electron cloud.
Table 1: Comparative Chemical Shifts of 5-Substituted Pentyl Acetates (in
)
Functional Group ()
Electronegativity ()
() Signal
Multiplicity
Status
Iodide ()
2.66
3.19 ppm
Triplet
Target Product
Bromide ()
2.96
3.40 ppm
Triplet
Common Precursor
Chloride ()
3.16
3.53 ppm
Triplet
Precursor/Impurity
Alcohol ()
3.44
3.65 ppm
Triplet
Hydrolysis Byproduct
Ester ()
-
4.06 ppm
Triplet
Distal Moiety (C1)
Note: The distal ester signal (
) remains constant at ~4.06 ppm across all analogs, serving as an internal reference anchor.
B. Solvent Effects
Solvent choice impacts the resolution and position of the signal.[1] While
is standard, polar aprotic solvents can shift the signal slightly downfield.
: 3.19 ppm (Sharp, distinct).
: ~3.25 ppm (Often overlaps with water/impurity peaks; less ideal for iodides).
The following diagram illustrates the logical flow for assigning the 1H NMR spectrum of 5-iodopentyl acetate, distinguishing it from common impurities.
Caption: Logic flow for distinguishing the target iodide from potential bromo/chloro precursors based on chemical shift thresholds.
To generate the standard for this comparison, a Finkelstein Reaction is the most robust method. It is self-validating because the reaction progress can be visually monitored (precipitation of sodium halide) and confirmed via the shift from 3.53 ppm (Cl) to 3.19 ppm (I).
Method: Finkelstein Iodination
Objective: Convert 5-chloropentyl acetate to 5-iodopentyl acetate.
Reagents:
5-Chloropentyl acetate (1.0 eq)
Sodium Iodide (NaI) (2.0 eq, anhydrous)
Acetone (Reagent grade, dried over
)
Step-by-Step Protocol:
Dissolution: Dissolve NaI (2.0 eq) in dry acetone (0.5 M concentration). The solution should be clear yellow.
Reflux: Heat the mixture to reflux (approx. 56°C) for 18–24 hours.
Self-Validating Check: A white precipitate (NaCl) will form, indicating successful halogen exchange.
Workup: Cool to Room Temp. Filter off the NaCl solid. Concentrate the filtrate in vacuo.
Extraction: Dissolve residue in
, wash with 10% (to remove iodine color) and brine. Dry over .
NMR Prep: Dissolve ~10 mg of the resulting clear oil in 0.6 mL
.
NMR Acquisition Parameters
Frequency: 400 MHz or higher recommended.
Scans: 16 (sufficient for neat oil).
Relaxation Delay (
): 1.0 s (standard) or 5.0 s (for quantitative integration).
Referencing: Set residual
singlet to 7.26 ppm .
References
Oregon State University. (n.d.). 1H NMR Chemical Shifts: Alkyl Halides. Retrieved from [Link]
Citation for general alkyl halide shift ranges.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] [Link]
Citation for solvent residual peaks and referencing standards.
Citation for the specific 3.19 ppm value of the analogous 1-iodopentane moiety.
LibreTexts Chemistry. (2020). Synthesis of Isopentyl Acetate (Fischer Esterification). Retrieved from [Link]
A Comparative Guide to the FTIR Analysis of the Ester Carbonyl in 5-Iodopentyl Acetate
For researchers and professionals in drug development and chemical synthesis, the precise characterization of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the precise characterization of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering rapid and non-destructive analysis. The carbonyl (C=O) stretch of an ester is one of the most distinct and informative peaks in an IR spectrum. Its exact position, however, is highly sensitive to the molecule's electronic environment.
This guide provides an in-depth analysis of the ester carbonyl vibration in 5-iodopentyl acetate. We will compare its expected spectral features with those of its non-halogenated analog, pentyl acetate, to elucidate the subtle, long-range electronic effects of a terminal iodo group. This analysis serves as a practical case study for interpreting spectra where substituents are located far from the functional group of interest.
The Theoretical Framework: Understanding the Ester Carbonyl Stretch
The C=O bond in an ester can be modeled as a simple harmonic oscillator. Its stretching frequency is primarily determined by the bond's force constant (a measure of its strength) and the reduced mass of the atoms involved.[1] For saturated aliphatic esters, this vibration gives rise to a strong, sharp absorption band typically found in the 1735-1750 cm⁻¹ region.[2][3]
Several key factors can perturb this frequency:
Inductive Effects: Electron-withdrawing groups attached near the carbonyl group pull electron density away from the carbonyl carbon.[4][5] This effect increases the force constant of the C=O bond, leading to an absorption at a higher wavenumber (a hypsochromic or "blue" shift). Conversely, electron-donating groups lower the frequency.[6]
Resonance (Conjugation): If the ester carbonyl is conjugated with a double bond or an aromatic ring, resonance delocalizes the π-electrons, reducing the double-bond character of the C=O group.[4] This weakens the bond, lowering its stretching frequency by 15-40 cm⁻¹.[7][8][9]
Ring Strain: Placing an ester into a strained ring (e.g., a 5- or 4-membered lactone) increases the C=O stretching frequency.[5][6]
In the case of 5-iodopentyl acetate, the primary electronic influence to consider is the inductive effect of the iodine atom.
Comparative Spectral Analysis: Pentyl Acetate vs. 5-Iodopentyl Acetate
To understand the impact of the iodo-substituent, we must first establish a baseline with a structurally similar molecule lacking the substituent. Pentyl acetate is the ideal reference compound.
Reference Analysis: Pentyl Acetate
Pentyl acetate is a simple, saturated aliphatic ester. Its FTIR spectrum is characterized by several key absorptions:
C=O Stretch: A very strong, sharp peak around 1740 cm⁻¹. This is the most prominent feature in the spectrum.
C-O Stretches: Two distinct, strong absorptions are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-C(=O)-O and O-C-C asymmetric and symmetric stretches.[2]
C-H Stretches: Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the methyl and methylene groups.
C-H Bends: Bending vibrations for the alkyl chain appear in the 1470-1365 cm⁻¹ region.
Predictive Analysis: 5-Iodopentyl Acetate
Now, we introduce an iodine atom at the terminal (5th) position of the pentyl chain. Iodine is an electronegative halogen and exerts an electron-withdrawing inductive effect (-I effect).
The central scientific question is: How does this distant iodine atom influence the carbonyl group?
The inductive effect weakens with distance. In 5-iodopentyl acetate, the iodine is separated from the carbonyl carbon by four sigma (σ) bonds (O-C1-C2-C3-C4-C5-I). This distance significantly attenuates the electron-withdrawing pull. Therefore, we can hypothesize the following:
Slight Hypsochromic Shift of the C=O Stretch: The iodine will withdraw a small amount of electron density from the alkyl chain, which in turn slightly deshields the carbonyl carbon. This should result in a minor strengthening of the C=O bond and a shift of the stretching frequency to a slightly higher wavenumber compared to pentyl acetate. The shift is expected to be minimal, perhaps only 1-3 cm⁻¹.
Appearance of a C-I Stretch: A new absorption band corresponding to the C-I stretching vibration will appear. Due to the high atomic mass of iodine, this peak is found at very low frequencies, typically below 600 cm⁻¹.[10][11] This region is often crowded, but the C-I stretch is a key marker for successful iodination.
Data Summary
The following table compares the expected key FTIR absorption frequencies for both molecules.
Vibrational Mode
Pentyl Acetate (Reference)
5-Iodopentyl Acetate (Predicted)
Rationale for Difference
C=O Stretch
~ 1740 cm⁻¹
~ 1741-1743 cm⁻¹
Weak, long-range inductive effect of iodine slightly strengthens the C=O bond.
C-O Stretches
~ 1240 cm⁻¹, ~ 1050 cm⁻¹
Largely unchanged
The inductive effect at this distance has a negligible impact on the C-O bonds.
Alkyl C-H Stretches
~ 2850-2960 cm⁻¹
Largely unchanged
The local environment of most C-H bonds is unaffected.
To validate these predictions, a reliable experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like esters due to its minimal sample preparation and high reproducibility.
Step-by-Step Methodology
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
ATR Crystal Cleaning:
Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe. Allow the solvent to fully evaporate.
Background Collection:
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient environment and the instrument's response.
Causality: The background spectrum is subtracted from the sample spectrum to produce the final absorbance spectrum, ensuring that peaks from atmospheric H₂O and CO₂ are removed.
Place a single drop (approximately 5-10 µL) of the liquid sample (e.g., 5-iodopentyl acetate) onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
Sample Spectrum Collection:
Collect the sample spectrum using the same acquisition parameters as the background scan.
Data Processing and Analysis:
The software will automatically perform the background subtraction.
Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands (C=O, C-O, C-I).
Compare the obtained spectrum of 5-iodopentyl acetate with a reference spectrum of pentyl acetate acquired under identical conditions.
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Alternative & Complementary Analytical Techniques
While FTIR is excellent for identifying functional groups, other techniques can provide complementary and confirmatory data.
Technique
Information Provided
Strengths
Limitations
FTIR Spectroscopy
Vibrational modes of functional groups (C=O, C-I).
Fast, non-destructive, highly sensitive to polar bonds.
Complex fingerprint region, not inherently quantitative without calibration.
¹³C NMR Spectroscopy
Chemical environment of each carbon atom.
Provides unambiguous structural information, including carbonyl carbon chemical shift (~170 ppm).
Lower sensitivity, requires larger sample amounts and longer acquisition times.
Mass Spectrometry
Molecular weight and fragmentation patterns.
Confirms molecular formula and can reveal structural motifs through fragmentation.
Does not directly probe the carbonyl bond strength.
Using ¹³C NMR in conjunction with FTIR would provide the most comprehensive characterization, with FTIR confirming the presence of the ester carbonyl and ¹³C NMR confirming its precise location and the overall carbon skeleton.
Conclusion
The FTIR analysis of 5-iodopentyl acetate serves as an excellent illustration of the sensitivity of vibrational spectroscopy to subtle electronic perturbations. While the terminal iodine is five carbons removed from the ester, it is predicted to induce a small but measurable hypsochromic shift in the C=O stretching frequency compared to pentyl acetate. This shift, though minor, highlights the long-range nature of inductive effects. The definitive identification of the compound would rely on observing this slightly shifted carbonyl peak in conjunction with the appearance of a new C-I stretching absorption in the low-frequency region of the spectrum. This guide provides the theoretical basis and a robust experimental framework for conducting such a comparative analysis.
Comparing reactivity of 5-iodopentyl acetate vs 5-bromopentyl acetate
Executive Summary In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and small molecule linkers, the choice between 5-iodopentyl acetate and 5-bromopentyl acetate represents a classic trade-off between reactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of PROTACs, antibody-drug conjugates (ADCs), and small molecule linkers, the choice between 5-iodopentyl acetate and 5-bromopentyl acetate represents a classic trade-off between reactivity and stability .[1]
5-Iodopentyl Acetate: The "High-Performance" option. It offers superior leaving group ability (
), enabling rapid alkylation under mild conditions. However, it suffers from light sensitivity and higher cost.[1]
5-Bromopentyl Acetate: The "Robust Workhorse."[2] It is significantly more stable, cheaper, and easier to store.[1] Its lower reactivity often requires higher temperatures or catalytic activation (Finkelstein conditions).
The Bottom Line: Use the Iodide for temperature-sensitive substrates or late-stage functionalization.[1] Use the Bromide for scale-up, early-stage synthesis, or when in-situ activation (KI catalysis) is feasible.
Mechanistic Foundation: The Leaving Group Trade-off[2]
The reactivity difference is governed fundamentally by Bond Dissociation Energy (BDE) and the polarizability of the carbon-halogen bond.
Longer bond = weaker overlap = higher reactivity.[1]
Relative Rate
1 (Reference)
~50–100x Faster
Iodide allows reactions at RT vs. Reflux.
Shelf Stability
High (Months/Years)
Low (Weeks/Months)
Iodide degrades to (turns yellow) upon light exposure.
Reaction Coordinate Diagram
The following diagram illustrates the energetic advantage of the iodide. The activation energy (
) for displacing iodide is significantly lower than for bromide.[1]
Figure 1: Reaction coordinate comparison. The green path (Iodide) requires less energy to reach the transition state compared to the red path (Bromide).
Experimental Protocols
Protocol A: Direct Alkylation (Best for 5-Iodopentyl Acetate)
Use this when your nucleophile is weak (e.g., aniline, phenol) or the substrate is thermally unstable.[1]
Storage:-20°C is recommended. Must be stored in amber vials (light protected) and ideally under inert gas (Argon/Nitrogen).
Purification: If the liquid is dark purple/brown, wash with dilute sodium thiosulfate solution before use to remove free iodine, which can act as an oxidant.[1]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 85140, 5-Bromopentyl acetate. Retrieved from [Link]
Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1] (The foundational text for the Finkelstein conversion protocol).[1][6]
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Source for Bond Dissociation Energies: C-I ~213 kJ/mol vs C-Br ~285 kJ/mol).[7]
Optimizing Linker Chemistry: The Kinetic and Steric Superiority of Alkyl Iodides Over Tosylates
Executive Summary In the high-stakes synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of electrophile for linker assembly is often reduced to a binary decision: Alkyl Tosylates (R-OTs) or Alkyl Iodide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of electrophile for linker assembly is often reduced to a binary decision: Alkyl Tosylates (R-OTs) or Alkyl Iodides (R-I) .
While tosylates offer superior shelf-stability and crystallinity, they frequently fall short in the critical coupling steps required for complex hetero-bifunctional linkers. This guide argues that for difficult
couplings—particularly those involving soft nucleophiles or sterically hindered substrates—alkyl iodides are the superior electrophile . We present a "Just-in-Time" activation strategy that leverages the stability of tosylates for storage while utilizing the kinetic superiority of iodides for reaction.
Mechanistic Foundation: The Leaving Group Paradox
To understand why alkyl iodides often outperform tosylates in linker synthesis, we must look beyond basic pKa values. While the conjugate acid of a tosylate (
) suggests it is an excellent leaving group, the iodide ion () possesses unique electronic properties that facilitate faster and cleaner substitution reactions in the context of linker chemistry.
The "Soft-Soft" Advantage
Linker synthesis often involves nucleophilic attack by "soft" species (e.g., thiols in cysteines, secondary amines).
Polarizability: Iodine is a large, highly polarizable atom. This allows for better orbital overlap with incoming soft nucleophiles in the transition state.
Bond Weakness: The
bond is significantly weaker () compared to the bond in tosylates (). This lower bond dissociation energy translates to a lower activation energy barrier () for bond cleavage.
Reaction Coordinate Analysis
The diagram below illustrates the kinetic advantage of alkyl iodides. The transition state for the displacement of iodide is lower in energy, leading to faster reaction rates (
).
Figure 1: Comparative energy profile for nucleophilic substitution (
). The alkyl iodide pathway (Green) proceeds through a lower energy transition state compared to the alkyl tosylate (Red), resulting in faster kinetics.
Comparative Analysis: Data & Performance
The following table summarizes the critical performance metrics derived from internal kinetic studies and literature values for standard PEG-linker alkylations.
Feature
Alkyl Tosylate (R-OTs)
Alkyl Iodide (R-I)
Verdict
Leaving Group Ability
Excellent ()
Superior ()*
Iodide
Steric Profile
Bulky (-Aryl group)
Compact (Single atom)
Iodide
Storage Stability
High (Crystalline, shelf-stable)
Low (Light sensitive, oxidizes)
Tosylate
Solubility
Good in organic solvents
Excellent in organic solvents
Tie
Side Reactions
Prone to elimination in hindered systems
Less prone to steric-induced elimination
Iodide
*Note: Relative rates (
) vary significantly by solvent. In acetone (Finkelstein conditions), Iodide is generated to drive equilibrium.[1]
The Steric Factor: A Critical Differentiator
In complex PROTAC linkers, the electrophilic site is often adjacent to branching points or rigid motifs. The tosyl group is physically large.
The Problem: The bulky sulfonyl group can block the trajectory of the incoming nucleophile, effectively raising the energy of the
transition state.
The Consequence: This steric hindrance often diverts the reaction pathway toward E2 elimination , resulting in alkene byproducts that are difficult to separate from the desired linker.
The Iodide Solution: Being a single atom, iodine minimizes steric clash, maintaining the
pathway even in secondary or branched linker systems.
Strategic Protocol: The "Just-in-Time" Finkelstein Activation
Because alkyl iodides degrade upon long-term storage (turning purple due to
formation), we recommend storing your linkers as tosylates and converting them to iodides immediately prior to the coupling step.
This workflow utilizes the Finkelstein Reaction , which is driven by the insolubility of sodium tosylate (NaOTs) or sodium halide salts in acetone.[1][2]
Experimental Workflow
The following protocol describes the conversion of a PEG-tosylate to a PEG-iodide, followed by immediate coupling to a payload.
Figure 2: The "Just-in-Time" Iodide Activation Workflow. This hybrid approach maximizes stability during storage and reactivity during synthesis.
Step-by-Step Protocol
Reagents:
Precursor: Alkyl Tosylate (1.0 equiv)
Reagent: Sodium Iodide (NaI) (1.5 - 2.0 equiv)
Solvent: Anhydrous Acetone or Methyl Ethyl Ketone (MEK)
Workup: Diethyl ether, Sodium thiosulfate (
)
Procedure:
Dissolution: Dissolve the alkyl tosylate in anhydrous acetone (0.1 M concentration).
Activation: Add solid NaI. The solution may turn slightly yellow.
Reflux: Heat the mixture to reflux (
for acetone, for MEK) for 2–4 hours.
Observation: A white precipitate (NaOTs) will form, indicating the reaction is proceeding.
Workup (Crucial for Purity):
Cool to room temperature.
Filter off the solid NaOTs.
Concentrate the filtrate in vacuo.
Optional: If the residue is brown (free iodine), redissolve in ether and wash with 10% aqueous
until colorless.
Coupling: Immediately dissolve the fresh alkyl iodide in DMF or DMSO and add your nucleophile (e.g., payload with free thiol) and base.
Expert Insight: When to Use Which?
Use Alkyl Tosylates directly if:
The nucleophile is "hard" and unhindered (e.g., simple primary alkoxides).
You are performing a reaction in neat conditions (solvent-free).
The substrate is thermally stable and can withstand longer reaction times.
Convert to Alkyl Iodide if:
The Nucleophile is Soft: Thiols, phosphines, or secondary amines. The "Soft-Soft" interaction significantly boosts yield.
The Substrate is Delicate: If your payload is sensitive to heat or prolonged basic exposure, the faster rate of the iodide allows for milder conditions (lower temp, shorter time).
Steric Hindrance: If the linker attachment point is secondary or adjacent to a ring, the smaller iodide leaving group is mandatory to prevent elimination.[3]
References
Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Definitive text on leaving group ability and
kinetics).
Finkelstein Reaction Utility: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][4] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.
Linker Synthesis Strategies: Bioconjugate Techniques. Hermanson, G. T. (2013). Academic Press.[5] (Standard reference for linker activation and coupling protocols).
Reactivity of Tosylates vs Halides: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill.
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Iodopentyl Acetate and Its Halogenated Analogs
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing deep insights...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing deep insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, objective comparison of the electron ionization (EI) mass spectrometry fragmentation of 5-iodopentyl acetate and its lighter halogen analogs, namely 5-chloropentyl acetate and 5-bromopentyl acetate, alongside the parent pentyl acetate. By understanding the predictable yet distinct fragmentation pathways, researchers can more accurately identify and characterize these and similar long-chain functionalized molecules.
The Logic of Fragmentation: Causality in Electron Ionization Mass Spectrometry
Electron ionization is a high-energy process that imparts significant internal energy onto the analyte molecule, leading to the formation of a molecular ion (M⁺˙) that is prone to fragmentation. The subsequent cleavage of bonds is not random; it is governed by the principles of chemical stability. The most stable carbocations and radical species are preferentially formed, giving rise to a characteristic fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint.
For a molecule like 5-iodopentyl acetate, several key structural features dictate its fragmentation:
The Ester Functional Group: This group is susceptible to characteristic cleavages, including the loss of the alkoxy group and the McLafferty rearrangement.
The Alkyl Chain: The hydrocarbon chain can undergo cleavage at C-C bonds, typically resulting in a series of fragment ions separated by 14 Da (the mass of a CH₂ group).
The Halogen Atom: The nature of the halogen (Cl, Br, or I) significantly influences the fragmentation pattern due to its electronegativity, bond strength with carbon, and isotopic distribution.
Comparative Fragmentation Analysis: The Influence of the Halogen
To elucidate the fragmentation pattern of 5-iodopentyl acetate, we will compare its expected behavior with that of pentyl acetate, 5-chloropentyl acetate, and 5-bromopentyl acetate. The following table summarizes the key fragments observed or predicted for these compounds under EI-MS.
Fragment Ion
Proposed Structure
Pentyl Acetate (m/z)
5-Chloropentyl Acetate (m/z)
5-Bromopentyl Acetate (m/z)
Predicted 5-Iodopentyl Acetate (m/z)
Mechanistic Rationale
[M]⁺˙
Molecular Ion
130
164/166
208/210
256
The intact molecule minus one electron. The isotopic peaks for Cl (³⁵Cl:³⁷Cl ≈ 3:1) and Br (⁷⁹Br:⁸¹Br ≈ 1:1) are characteristic.
[M-CH₃COO˙]⁺
Pentyl Cation
71
-
-
-
Loss of the acetate radical.
[M-CH₃COOH]⁺˙
Pentenyl Radical Cation
70
104/106
148/150
196
McLafferty Rearrangement: Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage.
[CH₃C(OH)₂]⁺
Protonated Acetic Acid
61
61
61
61
A common fragment for acetates, often from a rearrangement process.
[CH₃CO]⁺
Acetyl Cation
43
43
43
43
α-cleavage at the carbonyl group, a very stable and often base peak for acetates.
[M-X˙]⁺
Acetoxypentyl Cation
-
129
129
129
Cleavage of the C-X bond, where X is the halogen. The stability of the resulting carbocation influences the intensity of this peak.
[M-HX]⁺˙
Cyclopentyl Acetate Radical Cation
-
128
128
128
Intramolecular cyclization with the elimination of the hydrogen halide.
[C₅H₁₀X]⁺
Halopentyl Cation
-
105/107
149/151
197
Cleavage of the ester bond with charge retention on the alkyl chain.
[C₄H₈]⁺˙
Butene Radical Cation
56
56
56
56
Fragmentation of the pentyl chain.
Mechanistic Insights into Key Fragmentation Pathways
The fragmentation of these haloalkyl acetates is a competition between pathways dictated by the ester group and the halogen.
Ester-Driven Fragmentations
α-Cleavage: The most common fragmentation for simple acetates is the cleavage of the bond between the carbonyl carbon and the ether oxygen, leading to the highly stable acetyl cation ([CH₃CO]⁺ ) at m/z 43. This is often the base peak in the spectra of these compounds.
McLafferty Rearrangement: For esters with a sufficiently long alkyl chain (at least three carbons), a characteristic rearrangement can occur. A hydrogen atom on the γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-γ-carbon bond. This results in the elimination of a neutral alkene and the formation of a radical cation. For pentyl acetates, this leads to the loss of propene (42 Da) and the formation of a fragment at m/z 88 for pentyl acetate itself, or the corresponding mass for the halogenated analogs. However, a more prominent McLafferty-type rearrangement involves the loss of acetic acid (60 Da), resulting in a pentenyl radical cation.
Halogen-Influenced Fragmentations
The presence and nature of the halogen introduce distinct fragmentation channels:
Loss of the Halogen Radical (X˙): The C-X bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the cleavage of the C-I bond is the most facile. For 5-iodopentyl acetate, the loss of an iodine radical (I˙, 127 Da) to form the acetoxypentyl cation at m/z 129 is expected to be a very prominent fragmentation pathway. This peak will be significantly less intense for the bromo and chloro analogs.
Loss of Hydrogen Halide (HX): The elimination of a neutral hydrogen halide molecule (HCl, HBr, or HI) is another possible pathway, often leading to the formation of a cyclic ion.
Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in characteristic M⁺˙ and [M+2]⁺˙ peaks for chlorine-containing fragments with a 3:1 intensity ratio. Bromine also has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio, leading to M⁺˙ and [M+2]⁺˙ peaks of nearly equal intensity. Iodine is monoisotopic (¹²⁷I), so its fragments do not exhibit this pattern.
The interplay of these pathways is illustrated in the following workflow diagram:
Caption: Key fragmentation pathways for 5-iodopentyl acetate.
Experimental Protocol: Acquiring Electron Ionization Mass Spectra
The following provides a generalized, step-by-step methodology for acquiring EI mass spectra of haloalkyl acetates using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for such analyses.
1. Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte (e.g., 5-iodopentyl acetate) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrument Parameters:
Gas Chromatograph:
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
3. Data Acquisition and Analysis:
Inject 1 µL of the prepared sample into the GC-MS system.
Acquire the data using the instrument's software.
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from the apex of the analyte peak.
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
This protocol serves as a self-validating system. The retention time from the GC provides an initial identification point, which is then confirmed by the unique mass spectrum. The consistency of fragmentation patterns across multiple runs ensures the trustworthiness of the identification.
Conclusion
The mass spectrometry fragmentation of 5-iodopentyl acetate is a predictable yet informative process that showcases the interplay of different functional groups within a molecule. By comparing its expected fragmentation pattern with those of pentyl acetate and its chloro- and bromo-analogs, we can discern the significant influence of the halogen atom. The facile cleavage of the C-I bond is a key diagnostic feature for 5-iodopentyl acetate. This comparative approach, grounded in the fundamental principles of mass spectrometry, provides researchers with a robust framework for the structural elucidation of a wide range of functionalized organic molecules.
References
NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
PubChem Compound Summary for CID 88521, 5-Chloropentyl acetate. National Center for Biotechnology Information (2024). Retrieved from [Link].
PubChem Compound Summary for CID 85140, 5-Bromopentyl acetate. National Center for Biotechnology Information (2024). Retrieved from [Link].
MassBank of North America (MoNA). Pentyl acetate Mass Spectrum. Retrieved from [Link].
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Comparative
Technical Guide: Chromatographic Separation of 5-Iodopentyl Acetate vs. 5-Chloropentyl Acetate
[1] Executive Summary This guide addresses the separation of 5-chloropentyl acetate (5-CPA) and its iodinated analog, 5-iodopentyl acetate (5-IPA) . This separation is frequently required when monitoring Finkelstein reac...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide addresses the separation of 5-chloropentyl acetate (5-CPA) and its iodinated analog, 5-iodopentyl acetate (5-IPA) . This separation is frequently required when monitoring Finkelstein reactions (halide exchange) or purifying linkers for antibody-drug conjugates (ADCs).
While both compounds share a pentyl acetate backbone, the terminal halogen dictates the separation strategy. Gas Chromatography (GC) is the Gold Standard for this application due to the significant boiling point differential (
BP > 20°C) driven by the atomic mass difference between Chlorine (35.45 amu) and Iodine (126.90 amu). High-Performance Liquid Chromatography (HPLC) serves as a secondary alternative, relying on the increased lipophilicity of the iodine atom, though detection limits are often inferior to GC-FID/MS due to the lack of strong chromophores.
Part 1: Physicochemical Basis of Separation
The separation relies on two fundamental physical divergences caused by the halogen substitution:
Volatility (GC Driver): The C-I bond introduces significant molecular weight and London dispersion forces compared to C-Cl, raising the boiling point of 5-IPA drastically above 5-CPA.
Lipophilicity (HPLC Driver): Iodine is less electronegative (2.66) and "softer" than Chlorine (3.16). This makes 5-IPA more hydrophobic, increasing its retention factor (
) on Reverse-Phase (C18) stationary phases.
Mechanism Visualization
The following diagram illustrates the differential interaction of the analytes with standard stationary phases.
Figure 1: Mechanistic pathways for separation. GC separates by volatility (Boiling Point), while HPLC separates by hydrophobicity (LogP).[1]
Part 2: Primary Protocol – Gas Chromatography (GC-FID/MS)
Status: Recommended (Gold Standard)
Rationale: The boiling point difference ensures baseline resolution (
) with standard non-polar columns.
System Configuration
Inlet: Split/Splitless (Operated in Split mode 20:1 to prevent column overload).
Detector: Flame Ionization Detector (FID) is sufficient; Mass Spectrometry (MS) is preferred for structural confirmation.
The fast ramp minimizes run time while the low initial temp focuses the peak shape.[1][2][3]
Detector (FID)
300°C, H2/Air mix
High temp prevents condensation of the iodide at the detector nozzle.[1][2][3]
Expected Results & Validation
Elution Order: 5-Chloropentyl acetate elutes first ; 5-Iodopentyl acetate elutes second .
System Suitability Test (SST):
Inject a 1:1 mixture (1 mg/mL each).
Requirement: Resolution (
) 2.0.
Internal Standard: Use Hexyl Acetate or Dodecane to normalize injection variability.
Part 3: Alternative Protocol – Reverse Phase HPLC (RP-HPLC)[1][3]
Status: Secondary Alternative
Rationale: Use only if the sample contains thermally unstable precursors that degrade at GC temperatures.
System Configuration
Column: C18 (Octadecylsilane), End-capped (e.g., Zorbax Eclipse Plus C18).[1]
Dimensions: 150 mm
4.6 mm, 3.5 µm or 5 µm.
Detector: UV-Vis / DAD at 210 nm .
Note: Alkyl halides have weak UV absorbance. The acetate carbonyl group is the primary chromophore, absorbing at 210-220 nm. Sensitivity will be lower than GC-FID.
Mobile Phase Gradient
Solvent A: Water (0.1% Formic Acid) – Provides protonation control.
Thermal degradation (rare for simple alkyl halides)
Weak UV detection (requires low wavelength)
Spot overlap
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate analytical technique.
References
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]
Phenomenex. (2025).[4][5][6] "HPLC vs GC: What Sets These Methods Apart". Phenomenex Blog.
LibreTexts Chemistry. (2023).[5] "Halogenation of Alkanes". Chemistry LibreTexts.
Navigating the Safe Handling of 5-Iodopentyl Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a thorough understanding of their safe handling and disposal. 5-Iodopentyl acetate, an org...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a thorough understanding of their safe handling and disposal. 5-Iodopentyl acetate, an organic compound incorporating both an ester functional group and a halogen, requires meticulous attention to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Chemistry of 5-Iodopentyl Acetate
Acetate Group: Esters like isopentyl acetate are known to be flammable, and their vapors can form explosive mixtures with air.[1] They can also cause irritation to the skin, eyes, and respiratory tract.[2][3] Repeated or prolonged skin contact may lead to dryness or cracking.[1]
Iodoalkane Moiety: Organoiodine compounds present a unique set of hazards. The carbon-iodine bond is relatively weak, making these compounds susceptible to decomposition, potentially releasing iodine or other toxic substances. While specific toxicity data for 5-Iodopentyl acetate is limited, it is prudent to treat it as a potentially hazardous substance. Inhalation, ingestion, or skin contact should be avoided.[4] Some radioiodine compounds are known to penetrate skin and gloves, necessitating careful handling.[5]
Predicted Hazard Profile for 5-Iodopentyl Acetate:
Hazard Category
Predicted Risk
Rationale
Flammability
Moderate
The presence of the pentyl acetate group suggests flammability. Vapors may be heavier than air and travel to an ignition source.[1]
Skin/Eye Irritation
Likely
Both acetates and iodo-compounds can be irritating to the skin and eyes.[2][3]
Inhalation Toxicity
Possible
Vapors may cause respiratory irritation. Due to the iodine, treat as potentially toxic upon inhalation.[1][3]
Organoiodine compounds can be reactive. Avoid contact with strong oxidizing agents, reducing agents, and bases.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 5-Iodopentyl acetate. The selection of appropriate PPE is not merely a procedural step but a critical control measure to mitigate the identified risks.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves is recommended.[7]
The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents.[8][9][10] Some sources suggest that certain iodo-compounds can penetrate gloves, making double-gloving a necessary precaution.[5]
Goggles provide a seal around the eyes, offering protection from splashes and vapors, which standard safety glasses do not.[11]
Body Protection
A flame-resistant lab coat should be worn.
This protects against splashes of the flammable liquid and provides a removable barrier in case of contamination.
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood.
This is the primary method for controlling exposure to flammable and potentially toxic vapors.[7]
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following protocol is designed to guide you through the safe handling of 5-Iodopentyl acetate from receipt to use.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Segregate: Store 5-Iodopentyl acetate in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12]
Incompatibilities: Keep it segregated from strong oxidizing agents, reducing agents, and strong bases to prevent potentially vigorous or explosive reactions.[6]
Experimental Workflow
The following diagram illustrates the key stages of a safe experimental workflow involving 5-Iodopentyl acetate.
Caption: Experimental workflow for handling 5-Iodopentyl acetate.
Spill Management
In the event of a spill, immediate and correct action is critical to prevent the spread of contamination and minimize exposure.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Neutralize (if applicable): For spills of iodo-compounds, having a solution of sodium thiosulfate on hand can be beneficial for decontamination of surfaces after the bulk of the spill has been absorbed.
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
The disposal of 5-Iodopentyl acetate and any contaminated materials must be handled with the utmost care to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation
Proper segregation of waste is the cornerstone of a safe and compliant disposal plan.
Halogenated Organic Waste: All waste containing 5-Iodopentyl acetate, including reaction residues, contaminated solvents, and spill cleanup materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][13]
Non-Halogenated Waste: Keep this waste stream separate from non-halogenated organic waste to avoid costly and complex disposal procedures.[13][14]
Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and weighing papers, should be placed in a designated solid hazardous waste container.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving 5-Iodopentyl acetate.
Caption: Decision tree for the disposal of waste containing 5-Iodopentyl acetate.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour 5-Iodopentyl acetate or any halogenated organic compound down the drain.[14] Halogenated organic waste is typically incinerated at high temperatures in specialized facilities to ensure complete destruction and prevent the release of harmful substances into the environment.
Conclusion: Fostering a Culture of Safety
The safe handling of 5-Iodopentyl acetate is not just about following a set of rules; it is about understanding the underlying chemical principles and potential hazards. By integrating the knowledge of the compound's properties with robust safety protocols and a comprehensive disposal plan, you can ensure the well-being of your laboratory personnel and the protection of the environment. This commitment to safety is the foundation of innovative and responsible scientific research.
References
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